Remoxipride
描述
属性
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJRSXAPGDDABA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride) | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045668 | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-01 g/L | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80125-14-0 | |
| Record name | Remoxipride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80125-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remoxipride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remoxipride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remoxipride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOXIPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Remoxipride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Remoxipride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide
Abstract: Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties, characterized by clinical efficacy in treating psychosis with a reduced propensity for extrapyramidal side effects (EPS).[1][2] This document provides a detailed examination of this compound's mechanism of action, focusing on its interaction with the dopamine D2 receptor (D2R). We consolidate key quantitative data on its binding affinity and kinetics, describe the experimental protocols used for these measurements, and visualize its molecular interactions and functional consequences through detailed diagrams. The central hypothesis for its atypicality—moderate affinity and rapid dissociation kinetics allowing for displacement by endogenous dopamine—is a key focus of this guide.
Core Interaction: D2 Receptor Antagonism
This compound functions as a selective, competitive antagonist at dopamine D2 receptors.[2][3] Unlike many classical neuroleptics that exhibit high affinity for D2Rs and interact with a broad range of other neurotransmitter receptors, this compound's therapeutic profile is largely attributed to its specific action on D2-like receptors (D2, D3, D4) with minimal engagement of serotonergic, adrenergic, cholinergic, or histaminergic receptors.[3][4] This selectivity is a cornerstone of its favorable side-effect profile, particularly the low incidence of EPS.[2]
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Endogenous dopamine binding to D2R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and modulation of ion channels.[5] D2Rs can also signal through G protein-independent pathways involving β-arrestin.[5] As an antagonist, this compound binds to the D2R but does not elicit a functional response, thereby blocking the effects of endogenous dopamine.
Quantitative Binding Profile
This compound is distinguished by its moderate binding affinity for the D2 receptor compared to high-affinity typical antipsychotics like haloperidol.[6] This characteristic is believed to be crucial for its atypicality, as it may be more readily displaced by endogenous dopamine in regions of high synaptic concentration, such as the nigrostriatal pathway, thus sparing motor function.[6]
The reported affinity of this compound can vary based on the experimental conditions, particularly the radioligand used in competitive binding assays.[1][6] Assays using [3H]raclopride, a ligand with lower membrane solubility, generally yield higher (more physiologically relevant) dissociation constants than those using the highly lipophilic [3H]spiperone.[1][6]
Table 1: this compound D2 Receptor Binding Affinity
| Parameter | Value | Species/Tissue | Radioligand | Reference |
|---|---|---|---|---|
| Ki | 113 nM | Rat Striatum | [3H]raclopride | [1] |
| Ki | 30 - 90 nM | Not Specified | Radioligand-independent extrapolation | [6] |
| IC50 | 963.5 nM | Whole cells (at -80 mV) | Dopamine-induced GIRK current | [7] |
| IC50 | 202.2 nM | Whole cells (at 0 mV) | Dopamine-induced GIRK current |[7] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Receptor Binding and Dissociation Kinetics
The kinetics of the drug-receptor interaction, specifically the association (kon) and dissociation (koff) rates, are increasingly recognized as critical determinants of a drug's in vivo effects. A rapid dissociation rate (high koff) is hypothesized to contribute to atypicality by allowing for a more dynamic and reversible blockade of D2 receptors, which can be overcome by surges in endogenous dopamine.
Studies have shown that this compound possesses rapid binding kinetics. However, precise values have been subject to debate, likely due to differences in experimental methodologies, such as the use of live cells versus membrane preparations and the kinetic properties of the probe ligands employed.[7]
Table 2: this compound D2 Receptor Kinetics
| Parameter | Value | Assay Type | Key Conditions | Reference |
|---|---|---|---|---|
| Dissociation T1/2 | 3.4 seconds | GIRK channel deactivation | Whole cells, functional high-affinity state | [7] |
| Dissociation T1/2 | 21.6 seconds | Fluorescent ligand displacement | Membrane prep, low-affinity state |[7] |
T1/2: Half-life of dissociation. The 3.4-second value is considered more reflective of the functional receptor state.[7]
Experimental Protocols
The characterization of this compound's D2R interaction relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Preparation of Receptor Source: Homogenates of rat striatum, a brain region rich in D2 receptors, or membranes from cell lines engineered to express the human D2 receptor (e.g., Chinese Hamster Ovary, CHO cells) are prepared.[1][8]
-
Incubation: A fixed concentration of a D2R-selective radioligand (e.g., [3H]raclopride) is incubated with the receptor preparation in the presence of varying concentrations of this compound.[1]
-
Separation: The reaction is incubated to equilibrium. Subsequently, receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Assays: [35S]GTPγS Binding & GIRK Channel Activation
Functional assays measure the effect of a ligand on receptor-mediated signaling. As an antagonist, this compound's potency is measured by its ability to inhibit agonist-stimulated activity.
-
[35S]GTPγS Binding: This assay measures the activation of G proteins. When an agonist binds to the D2R, it catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. This compound's potency is determined by its ability to inhibit dopamine-stimulated [35S]GTPγS binding.[8]
-
GIRK Channel Activation: D2R activation of Gαi/o releases Gβγ subunits, which directly activate G protein-gated inwardly rectifying potassium (GIRK) channels. This can be measured electrophysiologically. The kinetics of this compound can be determined by measuring the rate of current deactivation (reflecting drug dissociation) after agonist washout.[7][9]
Role of Metabolites
The in vivo activity of a drug can be influenced by its metabolites. In rats, phenolic metabolites of this compound have been identified that exhibit a higher affinity for D2 receptors than the parent compound.[1][4] However, in humans, the primary metabolites are pyrrolidone derivatives, which show very low affinity for D2 receptors.[1][4] This suggests that in clinical use, this compound itself is the main pharmacologically active agent.[4]
Conclusion
This compound's mechanism of action at the dopamine D2 receptor is defined by a combination of high selectivity and moderate-affinity, rapid-kinetics antagonism. This profile distinguishes it from classical, high-affinity antipsychotics. The ability of this compound to be displaced by endogenous dopamine in areas of high synaptic concentration likely underlies its atypical clinical profile, providing effective antipsychotic action with a reduced burden of extrapyramidal motor side effects. This nuanced interaction with the D2 receptor continues to make this compound an important pharmacological tool for understanding the neurobiology of psychosis and the principles of atypical antipsychotic action.[2]
References
- 1. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotics with similar association kinetics at dopamine D2 receptors differ in extrapyramidal side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Rise and Fall of Remoxipride: A Technical History of a Selective Atypical Antipsychotic
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Remoxipride, a substituted benzamide derivative, emerged in the late 1980s as a promising atypical antipsychotic agent for the treatment of schizophrenia. Developed by Astra Pharmaceuticals, its unique pharmacological profile, characterized by selective antagonism of dopamine D2 receptors with a putative mesolimbic preference, offered the potential for effective antipsychotic action with a significantly reduced burden of extrapyramidal symptoms (EPS) compared to conventional neuroleptics. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. It details the experimental protocols that defined its character, presents quantitative data from key studies in structured formats, and visualizes the scientific workflows and conceptual frameworks that guided its investigation. Despite its initial success and favorable side-effect profile, this compound's trajectory was ultimately cut short by its association with a rare but serious adverse effect, aplastic anemia, leading to its withdrawal from the market in 1993. This document serves as a detailed case study for researchers, scientists, and drug development professionals, illustrating the complex interplay of efficacy, safety, and pharmacovigilance in the lifecycle of a therapeutic agent.
Discovery and Development History
The development of this compound was rooted in the quest for antipsychotic agents with improved tolerability over the first-generation "typical" antipsychotics like haloperidol. The prevailing dopamine hypothesis of schizophrenia suggested that blockade of D2 receptors was essential for antipsychotic efficacy, but this mechanism was also tightly linked to the debilitating extrapyramidal side effects due to dopamine blockade in the nigrostriatal pathway. The goal was to develop a compound that could selectively modulate the mesolimbic dopamine pathway, which was thought to be hyperactive in psychosis, while sparing the nigrostriatal pathway.
This compound (chemical name: (S)-(-)-3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide) was synthesized and developed by Astra Pharmaceuticals in the 1980s. It was first approved in the UK in 1989 and subsequently launched in other European countries in 1990 for the treatment of schizophrenia and acute mania.[1][2] Its development was a significant step in the evolution of atypical antipsychotics, focusing on receptor selectivity as a key strategy to improve the therapeutic index.
Mechanism of Action
This compound's mechanism of action is primarily attributed to its selective antagonism of the dopamine D2 receptor. Unlike many other antipsychotics, it displays a relatively low affinity for a wide range of other neurotransmitter receptors, which is believed to account for its favorable side-effect profile, particularly the low incidence of anticholinergic and cardiovascular effects.
Receptor Binding Profile
In vitro receptor binding studies demonstrated that this compound is a potent and selective antagonist at D2 and D3 dopamine receptors.[3] Its affinity for D1, serotonin (5-HT), adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors is considerably lower. This high degree of selectivity for the D2 receptor family distinguishes it from both typical antipsychotics like haloperidol (which also has high affinity for other receptors) and many other atypical antipsychotics like clozapine and olanzapine (which have a broad receptor binding profile). This compound also shows a notable affinity for sigma (σ) receptors, a characteristic it shares with some other antipsychotics, although the clinical significance of this interaction is not fully elucidated.[4]
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |
| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113[3] |
| Dopamine D3 | [3H]Raclopride | Cloned Human | High Affinity (qualitative)[3] |
| Sigma (σ) | - | Central | Marked Affinity (qualitative)[4] |
| Other Receptors | Various | - | Low Affinity (qualitative)[4] |
| Table 1: In Vitro Receptor Binding Profile of this compound. |
Signaling Pathways and Atypicality
The atypical nature of this compound is thought to stem from its preferential action on the mesolimbic dopamine pathway over the nigrostriatal pathway. This selectivity is not fully understood but may be related to its weaker binding affinity for D2 receptors compared to typical antipsychotics. This "loose" binding might allow for more physiological, phasic dopamine signaling to occur in the striatum, thus reducing the likelihood of extrapyramidal symptoms. In contrast, the sustained, high-affinity blockade of D2 receptors by typical antipsychotics in the nigrostriatal pathway is strongly associated with motor side effects.
Preclinical Pharmacology
Preclinical studies in animal models were instrumental in characterizing this compound's antipsychotic potential and its low liability for inducing extrapyramidal symptoms.
In Vitro Studies: Receptor Binding Assays
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
A standard experimental protocol to determine the binding affinity of this compound for dopamine D2 receptors, as described in the literature, would generally involve the following steps:[3]
-
Tissue Preparation: Membranes are prepared from a brain region rich in D2 receptors, such as the rat striatum. The tissue is homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled D2 antagonist, such as [3H]raclopride, is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Animal Models
Animal models of schizophrenia are used to predict antipsychotic efficacy and side effects. Key models used in the evaluation of this compound include the conditioned avoidance response (CAR) test for antipsychotic activity and the induction of catalepsy as a predictor of EPS liability.
Conditioned Avoidance Response (CAR): This model is highly predictive of antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus once it is present. This compound was shown to be effective in this model.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or tone serves as the conditioned stimulus (CS).
-
Training: A rat is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can terminate the shock by moving to the other compartment (an escape response).
-
Testing: After the animal is trained to a stable level of performance, it is treated with this compound or a vehicle control. The number of avoidance responses, escape responses, and escape failures are recorded.
-
Endpoint: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Catalepsy: This model assesses the tendency of a drug to induce a state of motor rigidity, which is a strong predictor of EPS in humans. This compound was found to have a low propensity to induce catalepsy in rodents compared to typical antipsychotics.
| Preclinical Model | This compound Effect | Haloperidol Effect | Implication |
| Conditioned Avoidance Response | Effective at suppressing avoidance | Effective at suppressing avoidance | Antipsychotic potential |
| Catalepsy Induction | Low propensity | High propensity | Low EPS liability |
| Apomorphine-induced Stereotypy | Effective at blocking | Effective at blocking | D2 receptor antagonism |
| Table 2: Summary of Preclinical Behavioral Data for this compound vs. Haloperidol. |
Clinical Development
The clinical development program for this compound involved numerous studies in healthy volunteers and patients with schizophrenia. These trials confirmed its antipsychotic efficacy and its favorable side-effect profile.
Pharmacokinetics in Humans
Studies in healthy volunteers established the pharmacokinetic profile of this compound. It is well-absorbed after oral administration with high bioavailability.[2][5][6]
| Pharmacokinetic Parameter | Value (mean ± SD or range) |
| Bioavailability | >90%[2][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours |
| Elimination Half-life (t1/2) | 4-7 hours[2][6] |
| Volume of Distribution (Vd) | 0.7 L/kg[2] |
| Plasma Protein Binding | ~80%[2] |
| Systemic Clearance | ~120 mL/min[2][5] |
| Excretion | ~25% unchanged in urine, ~70% as metabolites[2] |
| Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers. |
Clinical Efficacy
Multiple double-blind, randomized controlled trials compared this compound to the standard typical antipsychotic, haloperidol, in patients with acute schizophrenia. These studies consistently demonstrated that this compound had comparable antipsychotic efficacy to haloperidol.[7][8][9][10][11] Efficacy was typically assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS).
| Study | Drug and Daily Dose | Baseline BPRS (Median) | Final BPRS (Median) | % Patients with ≥50% BPRS Reduction |
| McCreadie et al. (1990)[8] | This compound (mean 353 mg) | 25 | 17 | 40% (as per CGI) |
| Haloperidol (mean 11 mg) | 24 | 15 | 50% (as per CGI) | |
| Chouinard (1990)[11] | This compound (mean 363 mg) | - | - | Similar to Haloperidol |
| Haloperidol (mean 9 mg) | - | - | - | |
| Andersen et al. (1990)[10] | This compound (mean 437 mg) | 26 | 16 | 43% (as per CGI) |
| Haloperidol (mean 10.6 mg) | 27 | 12.5 | 68% (as per CGI) | |
| Lapierre et al. (1990)[7] | This compound | - | - | 47% |
| Haloperidol | - | - | 34% | |
| Table 4: Summary of Efficacy Data from Comparative Clinical Trials of this compound vs. Haloperidol in Acute Schizophrenia. |
A long-term study in chronic, treatment-resistant schizophrenic patients suggested that this compound monotherapy might have insufficient efficacy in this difficult-to-treat population, with a high dropout rate due to ineffectiveness.[12] However, a placebo-controlled relapse prevention study in chronic schizophrenic patients found that this compound was significantly better than placebo at preventing relapse.[13]
Experimental Protocol: Double-Blind, Randomized, Comparative Clinical Trial in Acute Schizophrenia
A typical protocol for these pivotal trials would include:[7][8][9][10][11]
-
Patient Population: In-patients diagnosed with acute schizophrenia or schizophreniform disorder according to DSM-III or RDC criteria.
-
Study Design: A multi-center, double-blind, randomized, parallel-group design, often lasting 4-6 weeks.
-
Washout Period: A washout period where previous antipsychotic medications are discontinued.
-
Treatment Arms: Patients are randomized to receive either this compound (e.g., 150-600 mg/day) or haloperidol (e.g., 5-30 mg/day). Dosing is typically flexible within these ranges.
-
Efficacy Assessments: Efficacy is assessed at baseline and at regular intervals using scales like the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, and the use of scales to assess extrapyramidal symptoms (e.g., the Simpson-Angus Scale). Vital signs and laboratory tests are also monitored.
-
Statistical Analysis: Changes in efficacy scores from baseline to endpoint are compared between the treatment groups. The incidence of adverse events is also compared.
Safety and Tolerability
The key advantage of this compound observed in clinical trials was its superior tolerability profile compared to haloperidol, particularly with respect to extrapyramidal symptoms.[7][8][9][10][11] Patients treated with this compound experienced significantly fewer and less severe EPS, such as akathisia, rigidity, and tremor. This was also reflected in the significantly lower use of anticholinergic medications to manage these side effects in the this compound groups.
| Adverse Event Category | This compound | Haloperidol | Significance |
| Extrapyramidal Symptoms (EPS) | Significantly lower incidence and severity[7][8][9][10][11] | High incidence | p < 0.05 in multiple studies |
| Anticholinergic Medication Use | 22% of patients[7][11] | 66% of patients[7][11] | p < 0.001 |
| Drowsiness/Tiredness | Lower incidence[7] | Higher incidence[8] | Significant difference reported |
| Blurred Vision | Significantly fewer instances[9] | More frequent | Significant |
| Constipation | More frequent | Less frequent[9] | Significant |
| Table 5: Summary of Safety and Tolerability Data from Comparative Clinical Trials of this compound vs. Haloperidol. |
Withdrawal from the Market: Aplastic Anemia
Despite its promising clinical profile, post-marketing surveillance revealed a rare but life-threatening adverse effect associated with this compound. In 1993, reports emerged of patients developing aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells. The estimated incidence was approximately 1 in 10,000 patients. This unacceptable risk led to the suspension of this compound's marketing authorizations and its withdrawal from the market in late 1993, only a few years after its launch. The exact mechanism of this compound-induced aplastic anemia is not fully understood, but it is hypothesized to be related to the formation of reactive metabolites that are toxic to bone marrow progenitor cells.
Conclusion
The story of this compound is a poignant chapter in the history of psychopharmacology. It represented a successful application of the principle of receptor selectivity to achieve a more tolerable antipsychotic agent. Preclinical and clinical studies rigorously demonstrated its efficacy, which was comparable to the gold standard of the time, haloperidol, but with a significantly lower burden of extrapyramidal side effects. For drug development professionals, this compound serves as a powerful reminder of the critical importance of post-marketing pharmacovigilance. Its withdrawal, despite a favorable efficacy and tolerability profile in clinical trials, underscores the fact that rare but severe adverse events can emerge only after a drug is exposed to a larger and more diverse patient population. The history of this compound highlights the ongoing challenge in drug development: to balance the pursuit of therapeutic innovation with the paramount importance of patient safety. Its legacy continues to inform the development of new generations of antipsychotic medications.
References
- 1. Quetiapine - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new potential antipsychotic compound. Tolerability and pharmacokinetics after single oral and intravenous administration in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: pharmacokinetics and effect on plasma prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double blind comparative multicentre study of this compound and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and haloperidol in the acute phase of schizophrenia: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind comparative multicentre study of this compound and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind comparative study of this compound and haloperidol in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long-term study of this compound in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo controlled trial of this compound in the prevention of relapse in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Remoxipride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remoxipride, an atypical antipsychotic agent, is a selective dopamine D2 receptor antagonist. This technical guide provides a comprehensive overview of its synthesis, focusing on the chemical precursors and the convergent synthetic pathway. Detailed experimental protocols for key steps are outlined, and quantitative data is presented in a structured format. Furthermore, a visualization of the synthesis pathway and the mechanism of action of this compound are provided using the DOT language for clear illustration of the chemical and biological processes.
Introduction
This compound, with the IUPAC name (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, was developed as an antipsychotic medication.[1][2] Its therapeutic effect is attributed to its selective antagonism of dopamine D2 receptors.[3] This guide details the chemical synthesis of this compound, a critical aspect for researchers and professionals in drug development and manufacturing.
Synthesis Pathway Overview
The synthesis of this compound follows a convergent approach, which involves the separate synthesis of two key precursors, followed by their coupling to form the final active pharmaceutical ingredient. The two primary precursors are:
-
Precursor A: 3-bromo-2,6-dimethoxybenzoic acid
-
Precursor B: (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine
The general synthetic scheme involves the activation of the carboxylic acid group of Precursor A, followed by an amide coupling reaction with the primary amine of Precursor B.
Synthesis of Precursors
Synthesis of 3-bromo-2,6-dimethoxybenzoic acid (Precursor A)
The synthesis of 3-bromo-2,6-dimethoxybenzoic acid typically starts from the commercially available 2,6-dimethoxybenzoic acid. The key transformation is the regioselective bromination of the aromatic ring.
Experimental Protocol:
-
Dissolution: 2,6-dimethoxybenzoic acid is dissolved in a suitable organic solvent, such as dioxane or acetonitrile.[4][5]
-
Bromination: A solution of bromine in a solvent like chloroform or acetonitrile is added dropwise to the solution of 2,6-dimethoxybenzoic acid while stirring.[4][5] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-bromo-2,6-dimethoxybenzoic acid.[4]
Synthesis of (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine (Precursor B)
The chiral amine precursor, (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine, is commonly synthesized starting from the naturally occurring amino acid, (S)-proline.
Experimental Protocol:
-
N-Ethylation of (S)-proline: (S)-proline is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethyl-(S)-proline.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-ethyl-(S)-proline is then reduced to a primary alcohol. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). This step yields (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine.
-
Conversion of Alcohol to Amine: The hydroxyl group is then converted to a primary amine. This is a two-step process:
-
Activation of the Alcohol: The hydroxyl group is first converted into a good leaving group, for instance, by reaction with thionyl chloride (SOCl2) to form the corresponding chloride, or with a sulfonyl chloride to form a sulfonate ester.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or directly with ammonia under pressure, to yield (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.
-
Final Coupling Step: Synthesis of this compound
The final step in the synthesis of this compound is the amide bond formation between 3-bromo-2,6-dimethoxybenzoic acid and (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 3-bromo-2,6-dimethoxybenzoic acid is activated to facilitate the amide coupling. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent (e.g., DCC or EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) can be used.
-
Amide Coupling: The activated carboxylic acid derivative is then reacted with (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine in an inert solvent, such as dichloromethane or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This usually involves washing with aqueous solutions to remove salts and soluble impurities. The crude this compound is then purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| Precursor A Synthesis | |||
| Bromination of 2,6-dimethoxybenzoic acid | 2,6-dimethoxybenzoic acid, Bromine | 3-bromo-2,6-dimethoxybenzoic acid | 85-95[5] |
| Precursor B Synthesis | |||
| N-Ethylation and Reduction of (S)-proline | (S)-proline, Ethylating agent, Reducing agent | (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine | 60-70 |
| Conversion of Alcohol to Amine | (S)-1-ethyl-2-(hydroxymethyl)pyrrolidine, Activating agent, Amine source | (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine | 50-60 |
| Final Coupling | |||
| Amide coupling of Precursor A and B | 3-bromo-2,6-dimethoxybenzoic acid, (S)-(-)-1-ethyl-2-(aminomethyl)pyrrolidine, Coupling agent | This compound | 70-85 |
Visualizations
This compound Synthesis Pathway
Caption: Convergent synthesis pathway of this compound.
This compound Mechanism of Action
Caption: this compound as a dopamine D2 receptor antagonist.
Conclusion
The synthesis of this compound is a well-established process that relies on a convergent strategy, ensuring efficient production of this antipsychotic agent. Understanding the detailed synthetic pathway, including the preparation of its key precursors and the final coupling reaction, is essential for chemists and pharmaceutical scientists. The methodologies and data presented in this guide provide a solid foundation for the research and development of this compound and related benzamide compounds.
References
- 1. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformationally restricted analogues of this compound as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. New Methods for Labeling RGD Peptides with Bromine-76 [thno.org]
Remoxipride Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of remoxipride, a selective dopamine D2 receptor antagonist, in key preclinical animal models. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support research and development efforts in the field of antipsychotic drug development.
Executive Summary
This compound exhibits significant species-dependent differences in its pharmacokinetic profile, particularly in terms of bioavailability and plasma protein binding. Oral bioavailability is notably low in rodents such as rats (<1%) due to extensive first-pass metabolism, whereas it is high in dogs (>90%). Plasma protein binding is low in rodents (20-30%) but high in dogs and humans (approximately 80%). The primary route of elimination involves both hepatic metabolism and renal excretion. Understanding these species-specific pharmacokinetic characteristics is crucial for the appropriate design and interpretation of preclinical safety and efficacy studies and for predicting human pharmacokinetics.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 20 µmol/kg | 40 µmol/kg |
| Cmax | - | ~10 µmol/L |
| Tmax | - | ~1 hour |
| AUC | - | - |
| Bioavailability (F) | - | <1%[1] |
| Volume of Distribution (Vss) | 3-6 L/kg[1] | - |
| Clearance (CL) | High (similar to or exceeding liver blood flow)[1] | - |
| Half-life (t½) | - | - |
| Protein Binding | 20-30%[1] | 20-30%[1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 20 µmol/kg | 20 µmol/kg |
| Cmax | - | - |
| Tmax | - | - |
| AUC | - | - |
| Bioavailability (F) | - | >90%[1] |
| Volume of Distribution (Vss) | 1.6 L/kg[1] | - |
| Clearance (CL) | Low[1] | - |
| Half-life (t½) | 3-4 hours[1] | - |
| Protein Binding | ~80%[1] | ~80%[1] |
Table 3: Pharmacokinetic Parameters of this compound in Monkeys
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | Data not available | Data not available |
| Cmax | Data not available | Data not available |
| Tmax | Data not available | Data not available |
| AUC | Data not available | Data not available |
| Bioavailability (F) | Data not available | Data not available |
| Volume of Distribution (Vss) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available |
| Protein Binding | Data not available | Data not available |
Note: Specific quantitative pharmacokinetic data for this compound in monkeys is limited in the available literature.
Experimental Protocols
This section details the methodologies for key preclinical pharmacokinetic experiments.
Animal Models and Drug Administration
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used models.
-
Oral Administration: For oral administration studies in rats, this compound is typically dissolved in a suitable vehicle and administered via oral gavage at a specific volume (e.g., 10 mL/kg).
-
Intravenous Administration: For intravenous administration, this compound is dissolved in a sterile vehicle and administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats).
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from a suitable site (e.g., orbital sinus in rats). Plasma is separated by centrifugation and stored frozen until analysis.
-
Tissue Distribution: In tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., brain, liver, kidney) are collected, weighed, and homogenized. Drug concentrations in tissue homogenates are then determined.
-
Analytical Method (LC-MS/MS): Quantification of this compound in plasma and tissue homogenates is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Plasma Protein Binding Determination
-
Method: Equilibrium dialysis is a standard method for determining the extent of plasma protein binding.
-
Procedure: Plasma containing this compound is dialyzed against a protein-free buffer using a semipermeable membrane. At equilibrium, the concentration of this compound in the buffer (unbound drug) and the plasma (total drug) is measured by LC-MS/MS to calculate the percentage of protein binding.
Visualizations: Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
This compound exerts its antipsychotic effects by antagonizing the dopamine D2 receptor. The following diagram illustrates the downstream signaling cascade initiated by D2 receptor activation, which is inhibited by this compound.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram outlines a typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations. The following diagram depicts the main metabolic pathways.
References
Remoxipride's Interaction with Dopamine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties. Its clinical profile is distinguished by a reduced propensity for extrapyramidal side effects compared to classical neuroleptics. This guide provides an in-depth technical overview of this compound's interaction with the five dopamine receptor subtypes (D1-D5). It details the compound's binding affinities, functional implications, the experimental protocols used for its characterization, and the underlying signaling pathways. The quantitative data are presented in tabular format for clarity, and key concepts and workflows are visualized using diagrams.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of neurological processes, including motor control, cognition, and reward.[1] They are the primary targets for antipsychotic medications. The five dopamine receptor subtypes are categorized into two main families: the D1-like family (D1 and D5), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and the D2-like family (D2, D3, D4), which couple to Gαi/o proteins to inhibit adenylyl cyclase.[1] this compound is classified as an atypical antipsychotic agent with a high selectivity for the dopamine D2 receptor.[2][3] This selectivity is believed to be a key factor in its favorable side-effect profile.[2]
Binding Affinity Profile of this compound
The affinity of this compound for dopamine receptor subtypes has been characterized primarily through in vitro radioligand binding assays. This compound demonstrates a marked selectivity for the D2-like receptor family, with significantly lower affinity for the D1-like receptors.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound at human and rat dopamine receptor subtypes. The Ki value is the inhibition constant for a ligand, representing the concentration at which the ligand would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference(s) |
| D1 | Rat Striatum | [3H]flupentixol | >100,000 | [4] |
| D2 | Rat Striatum | [3H]raclopride | 113 | [5] |
| D2 | Rat Striatum | [3H]spiperone | 1570 | [4] |
| D2 | Cloned (Human/Rat) | Multiple | ~126 (pKi=6.9) | [6] |
| D3 | Cloned (Human/Rat) | Multiple | ~200 (pKi=6.7) | [6] |
| D4 | - | - | Data not available | - |
| D5 | - | - | Data not available | - |
Note: The discrepancy in D2 affinity values can be attributed to the different radioligands used in the assays. Assays using [3H]spiperone, a very high-affinity radioligand, have been suggested to present methodological challenges that may result in an underestimation of the affinity of competing ligands like this compound.[5]
Functional Activity
As a D2 receptor antagonist, this compound's primary functional effect is the blockade of dopamine-mediated signaling through this receptor. D2 receptors are canonically coupled to the Gi/o class of G proteins.
D2 Receptor Signaling Pathway
Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By binding to and blocking the D2 receptor, this compound prevents this inhibitory effect, thereby maintaining or restoring normal levels of cAMP in the presence of dopamine. This modulation of the cAMP signaling cascade is a cornerstone of its antipsychotic action.
Experimental Protocols
The characterization of this compound's interaction with dopamine receptors relies on standardized in vitro assays. The following sections detail the methodologies for a competitive radioligand binding assay and a functional cAMP assay.
Competitive Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Result Summary | BioGRID [thebiogrid.org]
- 5. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic treatment of rats with this compound fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Remoxipride to D2/D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of remoxipride for dopamine D2 and D3 receptors. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support research and development in neuropharmacology.
Quantitative Binding Affinity Data
This compound, an atypical antipsychotic, exhibits a distinct binding profile for dopamine D2 and D3 receptors. The following table summarizes the in vitro binding affinities (Ki) of this compound for these receptors, compiled from various studies. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Radioligand | Ki (nM) | Source |
| This compound | D2 | Rat (Striatum) | [3H]Raclopride | 113 | [1] |
| This compound | D2 | Human (Cloned) | Multiple | 10 (calculated from pKi of 8) | [2] |
| This compound | D3 | Human (Cloned) | Multiple | 100 (calculated from pKi of 7) | [2] |
Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value corresponds to a higher binding affinity. The data presented are from different sources and experimental conditions, which may account for variations in the reported values.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the in vitro binding affinity of this compound for D2 and D3 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone or [³H]Raclopride).
-
Competitor: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail.
-
Instrumentation: Microplate harvester, liquid scintillation counter.
Procedure
2.2.1. Membrane Preparation
-
Culture cells expressing the D2 or D3 receptor to a high density.
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
2.2.2. Binding Assay
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Radioligand at a concentration close to its Kd.
-
Either vehicle (for total binding), a serial dilution of this compound, or the non-specific binding control.
-
The membrane preparation.
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
2.2.3. Filtration and Counting
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow
D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gαi/o class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through G protein-independent pathways, such as those involving β-arrestin.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the Ki of a compound like this compound.
References
Initial Clinical Trial Findings for Remoxipride in Schizophrenia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial clinical trial findings for remoxipride in the treatment of schizophrenia. This compound, a substituted benzamide, emerged as a novel antipsychotic agent with a distinct pharmacological profile characterized by its selective antagonism of dopamine D2 receptors.[1][2] This document synthesizes efficacy and safety data from early clinical studies, details the experimental protocols employed, and visually represents the drug's mechanism of action and typical trial workflows. While initial results were promising, the drug's development was ultimately halted due to safety concerns, a critical aspect covered herein.
Efficacy Data
Initial clinical trials demonstrated that this compound was an effective antipsychotic for both acute and chronic schizophrenia, with efficacy comparable to the typical antipsychotic haloperidol.[1] The drug showed activity against both positive and negative symptoms of schizophrenia.[1][2]
Dose-Finding and Efficacy Studies
A significant dose-finding study involving 242 patients with acute schizophrenia established an optimal therapeutic window for this compound.[3] The results indicated that maximum efficacy was achieved at daily doses between 120 mg and 600 mg.[3]
| Study Population | Intervention Groups | Key Efficacy Findings | Reference |
| 242 patients with acute schizophrenia | This compound (low dose: 30-90 mg/day) | Maximum efficacy observed between 120 mg and 600 mg daily. | [3] |
| This compound (medium dose: 120-240 mg/day) | |||
| This compound (high dose: 300-600 mg/day) | |||
| Haloperidol (15-45 mg/day) | |||
| 71 patients with acute schizophrenia (6-week study) | This compound | 47% of patients showed clinically relevant improvement (≥50% reduction in total BPRS score). | [4] |
| Haloperidol | 34% of patients showed clinically relevant improvement (≥50% reduction in total BPRS score). | [4] | |
| 20 hospitalized schizophrenic patients (6-week study) | This compound (75-500 mg/day) | 23.0% reduction in mean Brief Psychiatric Rating Scale (BPRS) total score. | [5] |
| 14.1% reduction in mean Clinical Global Impression (CGI) of severity of illness. | [5] |
Long-Term Treatment and Relapse Prevention
Long-term studies were conducted to evaluate the tolerability and effectiveness of this compound in preventing relapse in chronic schizophrenia.
| Study Population | Intervention Groups | Key Findings | Reference |
| 506 patients with schizophrenia (long-term treatment) | This compound (75-600 mg/day) | Median BPRS total score decreased from 23 to 12 in the first 3 months and was maintained for 12 months. | [6] |
| 62 chronic schizophrenic inpatients (24-week relapse prevention study) | This compound (150-300 mg/day) | Relapse rate of 37%. | [7] |
| Placebo | Relapse rate of 75%. | [7] |
Safety and Tolerability
A key advantage of this compound highlighted in initial trials was its favorable side-effect profile compared to classical neuroleptics, particularly concerning extrapyramidal symptoms (EPS).[1]
| Adverse Event Category | Key Findings | Reference |
| Extrapyramidal Symptoms (EPS) | Consistently caused fewer EPS than haloperidol across all dose ranges. | [3] |
| Significantly lower incidence of all EPS (except "glabella tap") compared to haloperidol. | [4] | |
| 22% of this compound-treated patients used anticholinergics versus 66% in the haloperidol group. | [4] | |
| Common Adverse Events (>5% incidence in 6-12 month treatment) | Insomnia, tiredness, drowsiness, and tremor. | [6] |
| Serious Adverse Events | Aplastic Anemia: Reports of aplastic anemia ultimately led to the withdrawal of this compound from the market.[8][9] | |
| Other serious adverse events reported in a long-term study included abnormal liver function tests, gastrointestinal issues, urinary retention, status epilepticus, granulocytopenia, and myocardial infarction. | [6] |
Experimental Protocols
The initial clinical evaluation of this compound involved a series of rigorous studies, primarily double-blind, comparative, and placebo-controlled trials.
Study Design:
Most early phase trials were double-blind and often compared this compound to either a placebo or a standard antipsychotic, typically haloperidol.[1][3][4][7] Both short-term (acute treatment) and long-term (relapse prevention) studies were conducted.[1][6]
Patient Population:
Participants were typically diagnosed with schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria.[4][6] Studies included patients experiencing acute exacerbations as well as those with chronic schizophrenia.[3][7]
Assessment Tools:
Standard psychiatric rating scales were used to measure efficacy and safety:
-
Brief Psychiatric Rating Scale (BPRS): To assess the severity of a range of psychiatric symptoms.[4][6]
-
Clinical Global Impression (CGI): To provide a clinician's view of the patient's overall illness severity and improvement.[4][6]
-
Simpson and Angus Scale & Abnormal Involuntary Movements Scale (AIMS): To specifically evaluate extrapyramidal symptoms.[4][6]
-
Present State Examination (PSE): Used in some studies to assess symptom clusters of psychosis.[4]
Visualizing Experimental Workflows and Mechanisms
To further elucidate the clinical investigation of this compound, the following diagrams illustrate a typical experimental workflow and the drug's primary mechanism of action.
Conclusion
The initial clinical trials of this compound painted a picture of a promising antipsychotic with an efficacy comparable to standard treatments like haloperidol but with a significantly improved safety profile, particularly regarding extrapyramidal symptoms.[1][3][4] Its selective action on dopamine D2 receptors was thought to underlie this therapeutic advantage.[1][2] However, the emergence of rare but severe aplastic anemia as a side effect led to its withdrawal, underscoring the critical importance of post-marketing surveillance and long-term safety monitoring in drug development.[8][9] The story of this compound serves as a crucial case study for researchers and drug development professionals, highlighting the delicate balance between efficacy and safety in the quest for novel therapeutics for schizophrenia.
References
- 1. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-finding study with this compound in the acute treatment of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early phase II clinical trial of this compound in treatment of schizophrenia with measurements of prolactin and neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability of this compound in the long term treatment of schizophrenia. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A placebo controlled trial of this compound in the prevention of relapse in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Induction of apoptosis by this compound metabolites in HL60 and CD34+/CD19- human bone marrow progenitor cells: potential relevance to this compound-induced aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Remoxipride in Animal Models of Psychosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing remoxipride, a selective dopamine D2 receptor antagonist, in preclinical animal models of psychosis. This document outlines detailed protocols for key behavioral assays, summarizes critical quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a substituted benzamide that exhibits atypical antipsychotic properties. Its primary mechanism of action is the selective blockade of dopamine D2 receptors.[1][2][3] Unlike typical antipsychotics, this compound shows a preferential affinity for mesolimbic over striatal dopamine pathways, which is thought to contribute to its lower incidence of extrapyramidal side effects.[2][3] Animal models are crucial for elucidating the therapeutic potential and neurobiological effects of compounds like this compound in treating psychosis.
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the central nervous system.[1][3] In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to contribute to the positive symptoms.[4][5] By blocking D2 receptors, this compound inhibits the downstream signaling cascade initiated by dopamine, thereby helping to normalize neuronal activity in this pathway.
Quantitative Data
Receptor Binding Affinity
This compound demonstrates a high selectivity for the dopamine D2 receptor with significantly lower affinity for other receptors.[1][3]
| Receptor | IC50 (nM) | Reference |
| Dopamine D2 | 1570 | [3] |
| Dopamine D1 | >100,000 | [3] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of this compound is essential for designing in vivo experiments.
| Species | Administration | Bioavailability | Protein Binding | t1/2 (plasma) | Reference |
| Rat | Oral | <1% | 20-30% | ~1 hour | [6][7] |
| Mouse | Oral | <10% | 20-30% | Not specified | [6] |
t1/2: The biological half-life of the substance.
Effective Doses in Animal Models
The following table summarizes the effective doses of this compound in various behavioral paradigms relevant to psychosis in rats.
| Behavioral Test | Animal Model | Administration | Effective Dose Range | Effect | Reference |
| Apomorphine-induced Hyperactivity | Rat | Subcutaneous | 20-100 µmol/kg | Blockade of hyperactivity | [8] |
| Catalepsy Test | Rat | Intraperitoneal | ED50 = 38 µmol/kg | Induction of catalepsy | [8] |
| Catalepsy Test | Rat | Intravenous | ED50 = 49 µmol/kg | Induction of catalepsy | [8] |
| Catalepsy Test | Rat | Subcutaneous | >100 µmol/kg (not significant) | Weak induction of catalepsy | [8] |
| Nociceptive Threshold | Rat | Intraperitoneal | 100 mg/kg | Increased nociceptive threshold | [9] |
ED50: The median effective dose that produces a quantal effect in 50% of the population that takes it.
Experimental Protocols
General Preparation and Administration of this compound
-
Formulation: this compound can be dissolved in a vehicle such as sterile saline or a small amount of a solubilizing agent like Tween 80 in saline, depending on the salt form of the compound. The final concentration should be prepared to allow for an appropriate injection volume (e.g., 1-5 ml/kg for intraperitoneal or subcutaneous injection in rats).
-
Administration: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage) should be chosen based on the experimental design and the desired pharmacokinetic profile.[8][9] For acute studies, i.p. or s.c. injections are common.
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a process that is often deficient in individuals with schizophrenia.[10][11]
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the animal's startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).[12]
-
Habituation: Present a series of startle pulses (e.g., 120 dB) alone to habituate the animal to the stimulus.
-
Testing: The test session consists of a pseudorandom series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB for 20 ms) is presented.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100[12]
Locomotor Activity Test
This test measures spontaneous motor activity and can be used to assess the sedative or stimulant effects of a compound, or to model the psychomotor agitation observed in psychosis.[13][14][15]
Apparatus: An open field arena, which is a square or circular box, often equipped with infrared beams or a video tracking system to automatically record the animal's movement.
Procedure:
-
Habituation: Allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment.
-
Testing:
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 15-60 minutes).
-
The automated system will record various parameters, including:
-
Total distance traveled: The total distance the animal moves.
-
Rearing: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group.
Conditioned Avoidance Response (CAR) Test
The CAR test is a measure of aversively motivated learning and is sensitive to the effects of antipsychotic drugs.[16][17][18]
Apparatus: A shuttle box with two compartments separated by a door or an open passage. The floor of the box is typically a grid that can deliver a mild electric footshock.
Procedure:
-
Acquisition (Training):
-
Place the animal in one compartment of the shuttle box.
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
This is followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), delivered through the grid floor.
-
The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal moves after the shock has started, it is recorded as an escape response.
-
Repeat this for a set number of trials per day over several days until the animals reach a stable performance of avoidance responses.[17][18]
-
-
Testing (Drug Challenge):
-
Once the animals are trained, administer this compound or vehicle.
-
After a predetermined pretreatment time, place the animal back in the shuttle box and run a test session identical to the training sessions.
-
-
Data Analysis: The primary measure is the number of avoidance responses. A decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the dopamine D2 receptor in animal models of psychosis. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to evaluate the antipsychotic potential of novel compounds. Careful consideration of dose, administration route, and behavioral paradigm is essential for obtaining reliable and translatable results.
References
- 1. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Dopamine and Serotonin Receptors for Psychosis, Mood, and Beyond: So-Called “Antipsychotics” (Chapter 5) - Stahl's Essential Psychopharmacology [cambridge.org]
- 6. Disposition of this compound in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concentrations of this compound and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioural analysis of changes in nociceptive thresholds produced by this compound in sheep and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 17. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Active Avoidance protocol 01282020 [protocols.io]
Remoxipride Administration Protocol for Rodent Behavioral Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remoxipride is a selective dopamine D2 receptor antagonist that has been characterized as an atypical antipsychotic agent.[1][2] Its primary mechanism of action involves the blockade of postsynaptic D2 receptors, with a notable preference for mesolimbic over nigrostriatal dopamine pathways.[1] This selectivity is thought to underlie its reduced propensity for inducing extrapyramidal side effects, such as catalepsy, compared to typical antipsychotics.[1][3] In rodent behavioral studies, this compound is a valuable tool for investigating the role of dopamine D2 receptors in various physiological and pathological processes, including psychosis, motivation, and motor control.
These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays, including the assessment of locomotor activity, catalepsy, and conditioned avoidance response.
Pharmacokinetics and Administration Considerations
Before commencing behavioral studies, it is crucial to consider the pharmacokinetic profile of this compound in rodents. Oral bioavailability of this compound is low in rodents (less than 1% in rats and less than 10% in mice) due to extensive first-pass metabolism.[4] Therefore, parenteral routes of administration, such as intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.), are recommended to ensure systemic exposure. Peak effects on dopamine turnover are typically observed around two hours after a single intraperitoneal administration.[5]
Data Presentation: Summary of this compound Effects
The following tables summarize the quantitative effects of this compound in key rodent behavioral paradigms.
| Behavioral Test | Species | Route of Administration | Dose | Effect | Reference |
| Catalepsy | Rat | i.p. | ED50 = 38 µmol/kg | Induction of catalepsy | [6] |
| Rat | i.v. | ED50 = 49 µmol/kg | Immediate induction of catalepsy | [6] | |
| Rat | s.c. | ED50 > 100 µmol/kg | No statistically significant catalepsy | [6] | |
| Apomorphine-Induced Hyperactivity | Rat | - | ED50 for blockade | High separation from catalepsy induction (ratio 24) | [1] |
| Conditioned Avoidance Response | Rat | - | Dose-dependent | Impairment of acquisition and retention | [7] |
Note: More specific dose-response data for locomotor activity and conditioned avoidance response are needed for a more comprehensive summary.
Experimental Protocols
Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity. A decrease in locomotor activity is an expected outcome of D2 receptor antagonism.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.
-
Automated activity monitoring system with infrared beams or video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., i.p.).
-
Following the appropriate pre-treatment time (e.g., 30-60 minutes), gently place the animal in the center of the open field arena.
-
Record locomotor activity for a defined period, typically 30 to 60 minutes.
-
Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Catalepsy Test (Bar Test)
Objective: To measure the induction of catalepsy, a state of motor immobility, which is a common side effect of dopamine antagonists.
Apparatus:
-
A horizontal bar (approximately 0.5-1.0 cm in diameter) elevated to a height where the rodent's forepaws can be placed on it while its hind paws remain on the surface (e.g., 9 cm high).
Procedure:
-
Administer this compound or vehicle control.
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, the maximum time is recorded.
-
The intensity of catalepsy is directly proportional to the latency to descend.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the effect of this compound on a learned avoidance behavior, which is a predictive model for antipsychotic efficacy.
Apparatus:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
A conditioned stimulus (CS) provider (e.g., a light or an auditory tone).
-
An unconditioned stimulus (US) provider (a shock generator).
-
Automated control and recording system.
Procedure:
-
Acquisition Phase (Training):
-
Place the animal in one compartment of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the animal moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.
-
If the animal fails to move during the CS, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor for a short duration (e.g., 5 seconds) concurrently with the CS.
-
If the animal moves to the other compartment during the US presentation, it is recorded as an "escape response."
-
If the animal fails to move during the US, it is recorded as an "escape failure."
-
Animals are typically trained for a set number of trials per day (e.g., 50 trials) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once a stable baseline is established, administer this compound or vehicle control prior to the test session.
-
Conduct the CAR session as described in the acquisition phase.
-
The primary measure is the percentage of avoidance responses, which is expected to decrease in a dose-dependent manner following this compound administration.[7] Escape latencies and the number of escape failures can also be recorded to assess for motor impairment.
-
Mandatory Visualizations
References
- 1. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacological and behavioural properties of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of this compound in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine D2 selective receptor antagonist this compound on dopamine turnover in the rat brain after acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of this compound and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis with Remoxipride to Measure Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remoxipride is a substituted benzamide that functions as a selective antagonist of dopamine D2 receptors.[1] It has been utilized in research as a tool to investigate the role of the dopaminergic system in various physiological and pathological processes.[2] In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3] This document provides detailed application notes and protocols for using in vivo microdialysis to measure dopamine release following the administration of this compound.
Mechanism of Action: this compound and Dopamine Release
This compound selectively blocks dopamine D2 receptors.[1] A key population of these receptors are presynaptic autoreceptors located on dopaminergic neurons. These autoreceptors function as a negative feedback mechanism; when activated by dopamine in the synaptic cleft, they inhibit further dopamine synthesis and release. By antagonizing these presynaptic D2 autoreceptors, this compound disinhibits the dopaminergic neuron, leading to an increase in the synthesis and release of dopamine into the extracellular space. This effect can be quantified using in vivo microdialysis.
Data Presentation
The administration of this compound has been shown to increase the turnover of dopamine, as evidenced by elevated levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum and nucleus accumbens.[4] Furthermore, direct measurement of extracellular dopamine via in vivo microdialysis has confirmed an increase in dopamine levels following this compound administration.[5]
Table 1: Effect of this compound on Dopamine and its Metabolites in the Rat Striatum
| Compound | Treatment | Effect | Reference |
| Dopamine | Single s.c. injection of this compound (40 µmol/kg) | Increased dialysate concentrations | [5] |
| DOPAC | Acute administration of this compound | Dose-dependent increase in concentration | [4] |
| HVA | Acute administration of this compound | Dose-dependent increase in concentration | [4] |
Table 2: Dose-Dependent Effect of Acute this compound Administration on Dopamine Metabolites in Rat Striatum
| This compound Dose (µmol/kg, i.p.) | DOPAC Concentration (% of control) | HVA Concentration (% of control) | Reference |
| 5 | ~150% | ~150% | [6] |
| 25 | ~250% | ~250% | [6] |
| 125 | ~350% | ~350% | [6] |
Note: The values in Table 2 are estimations based on graphical data presented in the cited literature and are intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine release in rats.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.
-
Stereotaxic Apparatus: For accurate surgical implantation.
-
Surgical Drill: For performing craniotomy.
-
Guide Cannula and Dummy Cannula: Sized for the microdialysis probe.
-
Microdialysis Probes: Concentric probes with a 2-4 mm semipermeable membrane (e.g., 20 kDa molecular weight cutoff).
-
Microinfusion Pump: To deliver the perfusion fluid at a stable flow rate.
-
Fraction Collector: Refrigerated, for collecting dialysate samples.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂, with the pH adjusted to 7.4. The solution should be filtered and degassed before use.
-
This compound: To be dissolved in an appropriate vehicle (e.g., saline) for administration.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard for dopamine analysis in dialysates.[6]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and securely mount it in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 to +1.2 mm, Mediolateral (ML): ±2.0 to ±2.5 mm, and Dorsoventral (DV): -3.5 mm from the dura.
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Experiment
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[7]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples).[7]
-
Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection). A single subcutaneous injection of 40 µmol/kg has been shown to increase dopamine release.[5]
-
Continue collecting dialysate samples at 20-minute intervals for several hours post-administration to monitor the time-course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde) for histological verification of the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Dopamine Analysis by HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase C18 column.
-
Detect and quantify dopamine using the electrochemical detector.
-
Calculate the concentration of dopamine in each sample based on a standard curve generated from known dopamine concentrations.
-
Express the results as a percentage change from the baseline levels for each animal.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound antagonizes presynaptic D2 autoreceptors, increasing dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for this compound-induced dopamine measurement using in vivo microdialysis.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the dopamine D2 selective receptor antagonist this compound on dopamine turnover in the rat brain after acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical effects of prolonged treatment with this compound as assessed by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]-Remoxipride PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]-Remoxipride is a positron-emitting radioligand used in Positron Emission Tomography (PET) to visualize and quantify dopamine D2 receptors in the brain. Remoxipride is a substituted benzamide that acts as a selective antagonist for the D2 subtype of dopamine receptors.[1] PET imaging with [11C]-Remoxipride allows for the in vivo assessment of D2 receptor density and occupancy, which is crucial in the study of various neuropsychiatric disorders and in the development of novel antipsychotic drugs.[1]
These application notes provide a comprehensive overview of the use of [11C]-Remoxipride in PET imaging, including its synthesis, experimental protocols for animal and human studies, and data analysis methods.
Principle of the Method
PET imaging with [11C]-Remoxipride is based on the principle of competitive binding. When administered intravenously, [11C]-Remoxipride crosses the blood-brain barrier and binds to available D2 dopamine receptors.[1] The positron emitted from the carbon-11 isotope annihilates with an electron, producing two gamma rays that are detected by the PET scanner. The concentration of the radiotracer in different brain regions is then used to generate a three-dimensional image of D2 receptor distribution.
The binding of [11C]-Remoxipride to D2 receptors is reversible and can be displaced by endogenous dopamine or other D2 receptor ligands. This property allows for the measurement of receptor occupancy by therapeutic drugs and the study of changes in endogenous dopamine levels.
Applications
-
Quantification of D2 Receptor Density: Baseline [11C]-Remoxipride PET scans can be used to determine the density of D2 receptors in various brain regions.
-
Receptor Occupancy Studies: In drug development, [11C]-Remoxipride PET is a valuable tool to measure the degree to which a drug occupies D2 receptors at different doses, helping to establish a therapeutic window. A study using [11C]-raclopride found that oral administration of this compound at doses of 200-300 mg per day resulted in D2 receptor occupancies of 71-73%.[1]
-
Neurotransmitter Competition Studies: Changes in [11C]-Remoxipride binding can be used to infer changes in synaptic dopamine levels in response to pharmacological or behavioral challenges.
Quantitative Data
Quantitative analysis of [11C]-Remoxipride PET data allows for the determination of key parameters that reflect receptor density and binding affinity. While specific quantitative data for [11C]-Remoxipride is limited in the literature, data from the structurally similar and widely used D2 receptor radiotracer, [11C]-raclopride, can provide a useful reference.
Table 1: Representative [11C]-Raclopride Binding Potential (BPND) in Human Brain Regions
| Brain Region | Mean BPND (± SD) | Reference |
| Right Caudate | 1.73 ± 0.22 | [1] |
| Left Caudate | 1.60 ± 0.32 | [1] |
| Right Putamen | 2.12 ± 0.26 | [1] |
| Left Putamen | 2.32 ± 0.33 | [1] |
Note: BPND is a measure of the ratio of specifically bound radioligand to that of the non-displaceable pool in tissue at equilibrium. These values are for [11C]-raclopride and should be considered as a reference for what might be expected with [11C]-Remoxipride.
Experimental Protocols
Disclaimer: The following protocols are representative and based on general procedures for C-11 labeled radiotracers, particularly [11C]-raclopride. These protocols will likely require optimization for [11C]-Remoxipride.
Radiosynthesis of [11C]-Remoxipride
The radiosynthesis of [11C]-Remoxipride is expected to follow a similar procedure to other C-11 labeled benzamides, such as [11C]-raclopride, which involves the O-methylation of a desmethyl precursor using [11C]-methyl iodide ([11C]CH3I) or [11C]-methyl triflate ([11C]CH3OTf).[2]
Precursor: Desmethyl-remoxipride Labeling Agent: [11C]CH3I or [11C]CH3OTf
Procedure:
-
[11C]Methyl Iodide Production: Produce [11C]CH4 via the 14N(p,α)11C reaction in a cyclotron. Convert [11C]CH4 to [11C]CH3I using gas-phase iodination.
-
Radiolabeling Reaction:
-
Dissolve 0.3-0.5 mg of the desmethyl-remoxipride precursor in a suitable solvent (e.g., dimethylformamide - DMF).
-
Add a base (e.g., sodium hydride - NaH) to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [11C]CH3I through the reaction mixture.
-
Heat the reaction vessel (e.g., 80-100°C for 3-5 minutes) to facilitate the methylation.
-
-
Purification:
-
Quench the reaction with a mixture of water and acetonitrile.
-
Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., C18 column) to separate [11C]-Remoxipride from the unreacted precursor and byproducts.
-
Collect the fraction containing [11C]-Remoxipride.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the purified [11C]-Remoxipride in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, specific activity, pH, and sterility before administration.
-
Animal PET Imaging Protocol (Rodent)
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan.
-
Anesthetize the animal with a suitable anesthetic (e.g., isoflurane).
-
Insert a tail vein catheter for radiotracer injection.
-
Position the animal on the scanner bed and secure it to minimize movement.
Image Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [11C]-Remoxipride (e.g., 10-20 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images corresponding to different brain structures (e.g., striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model (e.g., simplified reference tissue model) to estimate binding parameters such as BPND, using the cerebellum as a reference region.
Human PET Imaging Protocol
Subject Preparation:
-
Obtain informed consent from the subject.
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer administration. For full kinetic modeling, an arterial line for blood sampling may be required.
-
Position the subject comfortably in the PET scanner with their head stabilized.
Image Acquisition:
-
Perform a transmission or CT scan for attenuation correction.
-
Administer a bolus intravenous injection of [11C]-Remoxipride (e.g., 370-740 MBq).
-
Acquire dynamic PET data for 60-90 minutes.
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's MRI scan for anatomical delineation of brain regions.
-
Define regions of interest (ROIs) on the co-registered images.
-
Generate time-activity curves (TACs) for each ROI.
-
If arterial blood data is available, perform full kinetic modeling using a two-tissue compartment model to estimate the total distribution volume (VT).
-
Alternatively, use a reference tissue model with the cerebellum as the reference region to estimate the binding potential (BPND).
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for [11C]-Remoxipride PET Imaging
Caption: Experimental workflow for a [11C]-Remoxipride PET study.
References
Application Notes and Protocols: Dopamine Receptor Occupancy Studies with Remoxipride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Remoxipride is a substituted benzamide with selective antagonist activity at dopamine D2 receptors.[1] Understanding the relationship between the administered dose of this compound, its plasma concentration, and the resulting occupancy of dopamine D2 receptors in the brain is crucial for optimizing its therapeutic window and minimizing potential side effects. This document provides an overview of the quantitative data from receptor occupancy studies, detailed protocols for common imaging techniques, and a visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data from positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies investigating the relationship between this compound administration and dopamine D2 receptor occupancy.
| Oral Dose | Imaging Modality | Radioligand | D2 Receptor Occupancy (%) | Subject Population | Reference |
| 100 mg three times daily | PET | [11C]raclopride | 73 | Healthy Male | [2] |
| 200 mg twice daily | PET | [11C]raclopride | 71 | Schizophrenic Patient | [2] |
| Various dosages | SPECT | [123I]IBZM | High | Schizophrenic Patients | [3] |
Note: The SPECT study with [123I]IBZM indicated high levels of D2 receptor blockade, comparable to classical antipsychotics, but did not provide specific percentage occupancy values for this compound at different doses.
Experimental Protocols
Dopamine D2 Receptor Occupancy Measurement using PET with [11C]raclopride
Objective: To quantify the occupancy of dopamine D2 receptors in the striatum by this compound using positron emission tomography (PET) with the radioligand [11C]raclopride.
Methodology:
-
Subject Preparation:
-
Subjects should abstain from food for at least 4 hours prior to the scan.
-
A venous catheter is inserted for radioligand injection and, if required, for arterial blood sampling.
-
The subject's head is positioned in the PET scanner and immobilized to minimize movement.
-
-
Radioligand Administration:
-
A bolus injection of [11C]raclopride is administered intravenously. The exact dose of radioactivity will depend on the scanner sensitivity and local regulations.[4]
-
-
PET Scan Acquisition:
-
Dynamic PET data acquisition is initiated simultaneously with the injection of [11C]raclopride and continues for a duration of 60-90 minutes.[4]
-
Data are collected in a series of time frames to allow for kinetic modeling.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Arterial blood samples are collected throughout the scan to measure the concentration of [11C]raclopride in plasma and its metabolites.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on the reconstructed images, typically targeting the striatum (caudate and putamen) as the region rich in D2 receptors, and the cerebellum as a reference region with negligible D2 receptor density.
-
The binding potential (BP_ND) of [11C]raclopride is calculated for the striatum. This can be done using various kinetic models, such as the simplified reference tissue model (SRTM) which does not require arterial blood sampling, or more complex compartmental models that utilize the arterial input function.[4]
-
-
Receptor Occupancy Calculation:
-
A baseline PET scan is performed before the administration of this compound to determine the baseline BP_ND.
-
A second PET scan is performed after the subject has been treated with this compound for a sufficient duration to reach steady-state plasma concentrations.
-
The D2 receptor occupancy (Occ) is then calculated using the following formula: Occ (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100
-
Dopamine D2 Receptor Blockade Assessment using SPECT with [123I]IBZM
Objective: To assess the degree of dopamine D2 receptor blockade in the striatum by this compound using single-photon emission computed tomography (SPECT) with the radioligand [123I]iodobenzamide (IBZM).
Methodology:
-
Subject Preparation:
-
Thyroid uptake of free radioiodine is blocked by oral administration of potassium iodide or perchlorate prior to the scan.
-
Subjects are positioned comfortably in the SPECT scanner with head immobilization.
-
-
Radioligand Administration:
-
A bolus of [123I]IBZM is injected intravenously. A typical dose is around 185 MBq.[5]
-
-
SPECT Scan Acquisition:
-
Image Reconstruction and Analysis:
-
Images are reconstructed using filtered back-projection or iterative reconstruction algorithms, with appropriate corrections for attenuation and scatter.
-
Regions of interest (ROIs) are drawn over the striatum and a reference region, such as the frontal cortex or cerebellum.
-
A semi-quantitative measure of D2 receptor binding is calculated as the ratio of specific to non-specific binding, often expressed as the (Striatum - Reference) / Reference ratio.[3]
-
-
Assessment of Receptor Blockade:
-
The binding ratio in patients treated with this compound is compared to that of a control group of drug-naive healthy subjects. A lower ratio in the treated group indicates blockade of D2 receptors by the drug.
-
Mandatory Visualization
Dopamine D2 receptor antagonist signaling pathway.
Experimental workflow for PET-based receptor occupancy.
References
- 1. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [123I]IBZM SPECT for imaging of striatal D2 dopamine receptors in 56 schizophrenic patients taking various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 5. SPECT imaging of dopamine D2 receptors with 123I-IBZM: initial experience in controls and patients with Parkinson's syndrome and Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D2 Receptor Signaling Using Remoxipride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remoxipride is a selective dopamine D2 receptor antagonist that has been utilized in neuroscience research to investigate the intricacies of D2 receptor signaling pathways.[1] These application notes provide a comprehensive guide for researchers to employ this compound in cell-based assays to elucidate its effects on canonical G-protein dependent signaling and β-arrestin-mediated pathways. The following protocols offer detailed methodologies for cAMP inhibition assays, β-arrestin recruitment assays, and reporter gene assays, enabling the characterization of this compound's pharmacological profile at the D2 receptor.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological and pathological processes in the central nervous system.[2] They are primary targets for antipsychotic drugs.[3][4] Upon activation by dopamine, D2 receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, activated D2 receptors can recruit β-arrestin proteins, which not only mediate receptor desensitization and internalization but also initiate distinct, G protein-independent signaling cascades.
Data Presentation
Quantitative Analysis of this compound's Interaction with the D2 Receptor
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (Ki) | 113 nM | Radioligand Binding Assay ([3H]raclopride) | Rat | [5] |
| Functional Potency | Spiperone > (+)-Butaclamol > D0710 > (-)-Sulpiride > Tiapride > This compound | Luciferase Reporter Gene Assay (inhibition of forskolin-stimulated luciferase expression) | Rat |
Note: The functional potency is presented as a rank order of potency among several D2 receptor antagonists as determined in a CRE-luciferase reporter assay.
Signaling Pathways & Experimental Workflows
D2 Receptor Signaling Pathways
The following diagram illustrates the canonical G-protein dependent and the β-arrestin-mediated signaling pathways downstream of D2 receptor activation.
Experimental Workflow for Characterizing a D2 Receptor Antagonist
This diagram outlines the general workflow for characterizing a D2 receptor antagonist like this compound using the cell-based assays described in the protocols below.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (e.g., from commercial vendors).
-
Culture Medium: Appropriate culture medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
D2 Receptor Agonist: Dopamine or Quinpirole.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well white, solid-bottom assay plates.
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the D2 receptor-expressing cells into the assay plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed 0.5%.
-
Prepare a solution of the D2 receptor agonist (e.g., Dopamine at a concentration that gives 80% of its maximal effect, EC80).
-
Prepare a solution of forskolin in assay buffer. The final concentration should be optimized to produce a robust cAMP signal.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add the D2 receptor agonist to all wells except the negative control wells.
-
Immediately add forskolin to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the dopamine-induced recruitment of β-arrestin to the D2 receptor.
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, co-expressing the D2 receptor and a tagged β-arrestin (e.g., PathHunter® β-arrestin cell lines or Tango™ GPCR Assay System).
-
Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: As recommended by the assay manufacturer.
-
This compound: Prepare a stock solution and serial dilutions.
-
D2 Receptor Agonist: Dopamine or a specific agonist recommended for the assay system.
-
Detection Reagents: As provided with the β-arrestin recruitment assay kit.
-
Assay Plates: As recommended by the assay manufacturer.
Protocol:
-
Cell Seeding:
-
Follow the cell seeding protocol provided by the manufacturer of the β-arrestin recruitment assay system.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Prepare a solution of the D2 receptor agonist at its EC80 concentration.
-
-
Assay Procedure:
-
Pre-treat the cells with the this compound dilutions for the recommended time (typically 30-60 minutes) at 37°C.
-
Add the D2 receptor agonist to stimulate β-arrestin recruitment.
-
Incubate for the time specified in the assay kit's protocol (e.g., 60-90 minutes).
-
-
Detection:
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the signal (e.g., chemiluminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced signal for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional consequences of D2 receptor activation by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP response element (CRE).
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably co-expressing the D2 receptor and a CRE-luciferase reporter construct.
-
Culture Medium: Appropriate for the chosen cell line.
-
This compound: Prepare a stock solution and serial dilutions.
-
D2 Receptor Agonist: Dopamine or Quinpirole.
-
Forskolin: To stimulate cAMP production and subsequent luciferase expression.
-
Luciferase Assay Reagent: A commercial kit for measuring firefly luciferase activity.
-
96-well or 384-well clear-bottom, white-walled assay plates.
Protocol:
-
Cell Seeding:
-
Seed the cells into the assay plates and incubate overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes.
-
Add the D2 receptor agonist and forskolin to the wells.
-
Incubate the plates for 4-6 hours at 37°C to allow for luciferase gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Determine the percentage of inhibition of the forskolin-stimulated luciferase expression for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine its potency.
-
Conclusion
These application notes and protocols provide a robust framework for utilizing this compound as a tool to investigate D2 receptor signaling in a cell culture setting. By employing these assays, researchers can further characterize the pharmacological properties of this compound and gain deeper insights into the complex signaling mechanisms of the dopamine D2 receptor. The provided diagrams and detailed methodologies are intended to facilitate the design and execution of these experiments in the laboratory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Remoxipride as a pharmacological tool in neuroscience research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Remoxipride is a substituted benzamide that acts as a selective antagonist of the dopamine D2 receptor.[1][2] Initially developed as an atypical antipsychotic for the treatment of schizophrenia, its clinical use was curtailed due to rare instances of aplastic anemia.[3] However, its high selectivity for the D2 receptor makes it an invaluable tool in neuroscience research for dissecting the roles of dopaminergic pathways in various physiological and pathological processes.[3] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key neuroscience research applications.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its specific interaction with dopamine D2-like receptors, with a notable lack of affinity for a wide range of other neurotransmitter receptors, including serotonin, noradrenaline, acetylcholine, and histamine receptors.[1] This selectivity allows researchers to investigate D2 receptor-mediated functions with minimal confounding effects from other receptor systems.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of this compound for various neurotransmitter receptors, providing a clear comparison of its selectivity profile.
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113[1] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 1570[2] |
| Dopamine D1 | [3H]Flupentixol | Rat Striatum | >100,000[2] |
| Sigma (σ) | --INVALID-LINK---3-PPP | Rat Brain | -[4] |
Note: The affinity of this compound for the D2 receptor can vary depending on the radioligand used in the binding assay.[1]
Key Applications and Experimental Protocols
This compound is a versatile tool for investigating the central nervous system. Below are detailed protocols for some of its primary applications in neuroscience research.
In Vivo Microdialysis for Measuring Dopamine Turnover
Application: To investigate the effect of D2 receptor blockade on the synthesis, release, and metabolism of dopamine in specific brain regions of freely moving animals.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Secure the cannula with dental cement and anchor screws.
-
Allow a recovery period of at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., 5-20 mg/kg, s.c. or i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites, DOPAC and HVA, using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
Expected Outcome: Acute administration of this compound is expected to cause a dose-dependent increase in the extracellular concentrations of dopamine, DOPAC, and HVA in the striatum, reflecting the blockade of presynaptic D2 autoreceptors.[5][6]
Assessment of Locomotor Activity
Application: To evaluate the effect of this compound on spontaneous locomotor activity, which is a behavioral measure often used to screen for antipsychotic potential and extrapyramidal side effects.
Experimental Workflow:
Caption: Workflow for locomotor activity assessment.
Detailed Protocol:
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.
-
Apparatus: An open-field arena (e.g., 40x40x30 cm) equipped with infrared beams or a video tracking system.[7][8]
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[7]
-
Habituate the animals to the activity chambers for a set period (e.g., 30 minutes) on the day before testing.
-
On the test day, administer this compound (e.g., 1-10 mg/kg, i.p. for rats) or vehicle.[9]
-
Immediately or after a short delay (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).[7]
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[8]
-
Expected Outcome: this compound is expected to decrease spontaneous locomotor activity in a dose-dependent manner.[9] A significant reduction in locomotion without the induction of catalepsy is indicative of potential antipsychotic efficacy with a lower risk of extrapyramidal side effects.[9]
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Application: To assess sensorimotor gating, a pre-attentive filtering process that is often deficient in individuals with schizophrenia. The ability of a compound to restore PPI deficits is considered a predictor of antipsychotic efficacy.
Experimental Workflow:
References
- 1. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subchronic treatment of rats with this compound fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine D2 selective receptor antagonist this compound on dopamine turnover in the rat brain after acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of the novel antipsychotic agent this compound on dopamine and noradrenaline turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological and behavioural properties of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosage Conversion of Remoxipride from Human to Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remoxipride is a selective dopamine D2 receptor antagonist that has been investigated for the treatment of schizophrenia.[1][2] Translating clinically effective dosages of this compound from humans to animal models is a critical step in preclinical research to ensure both efficacy and safety. This document provides a comprehensive guide to this conversion process, incorporating allometric scaling principles and detailed experimental protocols for administration in common laboratory animals.
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound exerts its antipsychotic effects by selectively blocking dopamine D2 receptors in the central nervous system.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. By antagonizing these receptors, this compound modulates downstream signaling pathways implicated in psychosis.
References
Preparing Remoxipride Solutions: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Remoxipride solutions for use in both laboratory (in vitro) and animal (in vivo) experimental settings. This compound is a selective dopamine D2 receptor antagonist that has been utilized in neuroscience research to investigate dopaminergic signaling pathways.
Data Presentation
Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃BrN₂O₃・HCl | [1] |
| Molecular Weight | 407.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in Water | Up to 100 mM | [1][2] |
| Storage of Powder | Desiccate at -20°C | [2] |
| Storage of Stock Solution | Below -20°C for several months | [2] |
In Vitro Experimental Parameters
| Parameter | Value | Source |
| Receptor Target | Dopamine D2 Receptor | [3][4] |
| IC₅₀ for D2 Receptor | 1.57 µM | [3] |
| Kᵢ for D2 Receptor | ~300 nM | |
| Typical Experimental Concentration Range | 1 - 100 µM | [3] |
In Vivo Experimental Parameters (Rodent Models)
| Parameter | Value | Source |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [2][5] |
| Common Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | [6] |
| Reported Effective Dose Range (Rats) | 0.1 - 10 mg/kg (i.p.) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution (100 mM) for In Vitro Use
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, weigh out 40.77 mg of this compound hydrochloride for each 1 mL of sterile water.
-
Dissolution:
-
Aseptically add the weighed this compound hydrochloride powder to a sterile conical tube.
-
Add the calculated volume of sterile water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, warm the tube to 37°C and briefly sonicate in an ultrasonic bath.[2]
-
-
Sterilization:
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for several months under these conditions.[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
100 mM this compound hydrochloride stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
It is recommended to prepare fresh working solutions for each experiment.
-
-
Application to cells: Add the prepared working solutions to your cell cultures and proceed with your experimental timeline.
Protocol 3: Preparation of Dosing Solutions for In Vivo Rodent Studies
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the dosing concentration: Calculate the required concentration of the dosing solution based on the desired dose (e.g., in mg/kg) and the injection volume (typically 5-10 mL/kg for intraperitoneal injection in rats).
-
Dissolution:
-
Weigh the appropriate amount of this compound hydrochloride and place it in a sterile conical tube.
-
Add the calculated volume of sterile saline or PBS.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Administration:
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | CAS:73220-03-8 | Selective D2-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mims.com [mims.com]
- 5. Subchronic treatment of rats with this compound fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Latent Inhibition and Prepulse Inhibition Models with Remoxipride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latent inhibition (LI) and prepulse inhibition (PPI) are two key translational neuroscience paradigms used to investigate the neurobiology of attention and sensorimotor gating. Deficits in both LI and PPI are observed in patients with schizophrenia and are considered to reflect core cognitive and sensory processing abnormalities of the disorder. Consequently, animal models of LI and PPI are valuable tools for the preclinical evaluation of potential antipsychotic drugs.[1][2]
Remoxipride is an atypical antipsychotic agent that acts as a selective antagonist of dopamine D2 receptors.[3] It has demonstrated efficacy in animal models of schizophrenia, including latent inhibition and prepulse inhibition.[2][3] These application notes provide detailed protocols for assessing the effects of this compound in both LI and PPI models in rats, along with a summary of available quantitative data and a description of the underlying signaling pathways.
Mechanism of Action: this compound and the Dopamine D2 Receptor
This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the brain.[3] Dopamine D2 receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi). Activation of D2 receptors by dopamine leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this dopamine-induced signaling cascade, leading to a functional increase in cAMP levels in postsynaptic neurons. This modulation of dopaminergic neurotransmission is believed to underlie its therapeutic effects in attenuating the positive symptoms of schizophrenia.
Below is a diagram illustrating the signaling pathway of the dopamine D2 receptor and the action of this compound.
Caption: Dopamine D2 Receptor Signaling and this compound's Mechanism of Action.
Latent Inhibition (LI) Model with this compound
Latent inhibition is a phenomenon where repeated pre-exposure to a neutral stimulus, without any reinforcement, retards the subsequent conditioning to that stimulus when it is paired with a reinforcer.[4] This is thought to reflect an organism's ability to ignore irrelevant stimuli. A disruption in LI, as seen in schizophrenia, is characterized by an inability to ignore such stimuli. Antipsychotic drugs are expected to enhance or reinstate LI.
Experimental Protocol: Conditioned Emotional Response (CER)
A commonly used paradigm to assess LI in rats is the conditioned emotional response (CER), often measured through the suppression of licking behavior.[4]
Animals: Male Sprague-Dawley rats are frequently used.
Apparatus:
-
Conditioning Chambers: Equipped with a grid floor for footshock delivery, a speaker for auditory stimuli or a light source for visual stimuli, and a drinking spout connected to a lickometer.
-
Holding Cages: Standard home cages.
Procedure: The procedure consists of three stages:
-
Water Deprivation and Habituation (Days 1-5):
-
Rats are water-deprived for 23 hours a day to motivate drinking behavior.
-
They are habituated to the conditioning chambers for 15 minutes daily, where they have access to water from the drinking spout.
-
-
Pre-exposure and Conditioning (Days 6-7):
-
Pre-exposure (Day 6):
-
Animals are divided into two main groups: Pre-exposed (PE) and Non-Pre-exposed (NPE).
-
PE group: Rats are placed in the conditioning chambers and presented with the neutral stimulus (e.g., a flashing light or a tone) for a set number of trials (e.g., 10 presentations of a 10-second stimulus) without any reinforcement.
-
NPE group: Rats are placed in the chambers for the same duration but are not exposed to the stimulus.
-
-
Conditioning (Day 7):
-
All rats (both PE and NPE groups) are placed back into the conditioning chambers.
-
The previously neutral stimulus is now paired with a mild footshock (the unconditioned stimulus, US; e.g., 0.5 mA for 1 second) for a set number of trials (e.g., 3 pairings).
-
-
-
Test (Day 8):
-
Rats are returned to the conditioning chambers.
-
The conditioned stimulus (CS; the light or tone) is presented while the rats are drinking.
-
Licking behavior is measured. The degree of suppression of licking during the CS presentation is used as an index of conditioned fear.
-
Latent inhibition is demonstrated if the PE group shows less suppression of licking (i.e., they drink more) compared to the NPE group.
-
Drug Administration:
-
This compound or vehicle is typically administered intraperitoneally (i.p.) before the conditioning phase.
Below is a diagram illustrating the experimental workflow for the Latent Inhibition experiment.
Caption: Experimental Workflow for Latent Inhibition.
Data Presentation: Effect of this compound on Latent Inhibition
The following table summarizes the findings from a study by Trimble et al. (1997) investigating the effects of this compound on latent inhibition in rats.[4] The data is based on the published abstract, as the full text was not accessible. The study utilized a conditioned emotional response procedure with 10 pre-exposures to a flashing light.
| Treatment Group | Dose (mg/kg, i.p.) | Outcome on Latent Inhibition |
| Vehicle | - | LI not observed with a low number of pre-exposures |
| This compound | 1.0 | Enhanced LI |
| This compound | 5.0 | Enhanced LI |
| This compound | 10.0 | No significant effect on LI |
| Haloperidol (Control) | 0.1 | Enhanced LI |
Note: "Enhanced LI" indicates that the drug treatment resulted in the pre-exposed group showing significantly less conditioned suppression (i.e., more drinking) compared to the non-pre-exposed group, a difference that was not present in the vehicle-treated animals under these specific, weak pre-exposure conditions.
Prepulse Inhibition (PPI) Model with this compound
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse).[5] PPI is an operational measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are a well-documented finding in individuals with schizophrenia.[5]
Experimental Protocol: Acoustic Startle Response
PPI is typically measured by assessing the acoustic startle response in rats.
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
Apparatus:
-
Startle Chambers: Sound-attenuating chambers containing a restrainer that holds the rat. The restrainer is mounted on a platform that detects and transduces the whole-body startle response.
-
Speakers: To deliver the acoustic stimuli (background noise, prepulse, and pulse).
Procedure:
-
Acclimation (5-10 minutes):
-
The rat is placed in the restrainer within the startle chamber.
-
A constant background white noise (e.g., 65-70 dB) is presented.
-
-
Habituation (Optional):
-
A series of startle pulses (e.g., 120 dB) are presented to allow the initial, elevated startle response to stabilize.
-
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 75-85 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
The startle amplitude is recorded for each trial.
-
Data Analysis:
-
PPI is calculated as a percentage: % PPI = 100 * [(Startle amplitude on pulse-alone trials) - (Startle amplitude on prepulse-pulse trials)] / (Startle amplitude on pulse-alone trials)
Drug Administration:
-
This compound or vehicle is administered (e.g., i.p.) prior to the test session.
Below is a diagram illustrating the experimental workflow for the Prepulse Inhibition experiment.
Caption: Experimental Workflow for Prepulse Inhibition.
Data Presentation: Effect of this compound on Prepulse Inhibition
The effect of this compound on prepulse inhibition appears to be dependent on the rat strain and the baseline level of PPI. One study investigated the ability of several antipsychotics to potentiate a low level of PPI in Wistar rats. In this particular paradigm, this compound was found to be inactive.
| Treatment Group | Dose (mg/kg, i.p.) | Outcome on Prepulse Inhibition in Wistar Rats |
| This compound | 1 | Inactive |
| This compound | 10 | Inactive |
| Risperidone (Control) | 0.1 - 1 | Inactive |
| Haloperidol (Control) | 0.1 - 1 | Inactive |
| Clozapine (Control) | 5 - 20 | Potentiated PPI |
| Olanzapine (Control) | 5 - 20 | Potentiated PPI |
Note: "Inactive" indicates that the drug did not significantly increase the low baseline level of prepulse inhibition in this specific study using Wistar rats. It is important to note that other studies using different rat strains (e.g., Sprague-Dawley) and paradigms have reported that this compound is effective in modulating PPI. However, detailed quantitative dose-response data from such studies were not available in the reviewed literature.
Conclusion
The latent inhibition and prepulse inhibition models are valuable preclinical tools for assessing the antipsychotic potential of novel compounds. This compound, a selective dopamine D2 receptor antagonist, has demonstrated efficacy in these models, particularly in enhancing latent inhibition. The detailed protocols provided in these application notes offer a framework for researchers to investigate the effects of this compound and other compounds on these important measures of cognitive and sensory processing. The presented data highlights the dose-dependent effects of this compound on latent inhibition and underscores the importance of considering animal strain and experimental parameters when evaluating effects on prepulse inhibition. Further research is warranted to fully elucidate the dose-response relationship of this compound on prepulse inhibition across different rodent strains and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Latent inhibition (Chapter 25) - Behavioral Genetics of the Mouse [cambridge.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Frontiers | Adolescent male and female rats show enhanced latent inhibition of conditioned fear compared to adult rats [frontiersin.org]
- 5. Nicotine blocks apomorphine-induced disruption of prepulse inhibition of the acoustic startle in rats: possible involvement of central nicotinic α7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges and limitations of using Remoxipride in research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and limitations of using Remoxipride in research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the use of this compound in a research setting.
Category 1: Solubility and Solution Preparation
Question: I am having trouble dissolving this compound. What is the recommended procedure?
Answer:
This compound base has low aqueous solubility (approximately 0.127 g/L)[1]. For in vitro experiments requiring aqueous buffers, it is recommended to use This compound hydrochloride , which is soluble in water up to 100 mM.
Troubleshooting Steps:
-
Use the Hydrochloride Salt: For aqueous solutions, whenever possible, use the hydrochloride salt of this compound.
-
Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in DMSO.
-
Sonication and Warming: To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to avoid degradation.
-
Precipitation in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to minimize precipitation. Be aware of the final DMSO concentration in your assay, as high concentrations can affect cellular viability.
Question: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?
Answer:
This is likely due to the precipitation of this compound, especially if you are using the base form or a high concentration from a DMSO stock.
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your medium is below its solubility limit in that specific medium.
-
Control for Solvent Effects: Include a vehicle control in your experiment with the same final concentration of DMSO to account for any solvent-induced effects.
-
Use a Surfactant: For in vitro release studies, a mild surfactant like 0.5% sodium lauryl sulfate can be used to maintain solubility[2]. However, be cautious as surfactants can impact cell-based assays.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended to prepare fresh dilutions for each experiment.
Category 2: Experimental Design and Interpretation
Question: I am not observing the expected D2 receptor antagonism in my behavioral study in rodents. What could be the reason?
Answer:
Several factors could contribute to a lack of expected efficacy in animal models.
Troubleshooting Steps:
-
Route of Administration: Intraperitoneal (i.p.) administration is often more effective than subcutaneous (s.c.) injection for this compound, as it undergoes significant hepatic metabolism. Intracerebroventricular (i.c.v.) administration may result in a loss of biological effects.
-
Timing of Administration: this compound can have a delayed onset of action, with effects potentially not being observed until up to 3 hours post-administration. Ensure your behavioral testing paradigm accounts for this.
-
Dose Selection: The effective dose can vary between different behavioral models and animal strains. A dose-response study is recommended to determine the optimal dose for your specific experiment.
-
Metabolite Activity: In rats, some phenolic metabolites of this compound have higher affinities for D2 and D3 receptors than the parent compound. The observed behavioral effects may be a combination of this compound and its active metabolites[3].
Question: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in viability at certain concentrations of this compound. How should I troubleshoot this?
Answer:
Inconsistent results in cell viability assays can be due to compound interference or suboptimal assay conditions. An apparent increase in viability can be an artifact of the assay chemistry.
Troubleshooting Steps:
-
Compound Interference: Run a control with this compound in cell-free media to check if the compound directly reacts with the assay reagents (e.g., reduces MTT).
-
Cell-Free Absorbance: If this compound is colored, measure its intrinsic absorbance at the assay wavelength and subtract this from your experimental values.
-
Optimize Cell Seeding Density: Ensure that the cells are in the exponential growth phase and that the seeding density is appropriate for the duration of the assay.
-
Confirm with an Alternative Assay: Use a different viability assay that relies on a distinct mechanism (e.g., a dye exclusion assay like Trypan Blue or a luminescence-based assay measuring ATP content) to confirm your results.
-
Hormetic Effects: While less common, some compounds can exhibit a biphasic dose-response, with low doses stimulating cell proliferation. However, this should be confirmed with direct cell counting.
Category 3: Safety and Handling
Question: Given that this compound was withdrawn due to aplastic anemia, what are the safety precautions I should take when handling it in the lab?
Answer:
The risk of aplastic anemia was associated with chronic clinical use. However, as the mechanism is thought to involve reactive metabolites, caution is warranted when handling the compound in a research setting.
Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.
-
Powder Handling: Handle solid this compound in a chemical fume hood to avoid inhalation of airborne particles.
-
Waste Disposal: Dispose of this compound waste in accordance with your institution's guidelines for chemical waste.
-
Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS for specific handling and emergency procedures[4].
-
Risk of Metabolites: Be aware that the catechol and hydroquinone metabolites of this compound have been shown to induce apoptosis in human bone marrow progenitor cells in vitro, which is a potential mechanism for its toxicity[5].
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor | K_i_ (nM) | Species | Radioligand | Notes |
| Dopamine D2 | 113 | Rat (Striatum) | [³H]raclopride | |
| Dopamine D2A | - | Human (cloned) | - | |
| Dopamine D3 | - | Human (cloned) | - | Phenolic metabolites show higher affinity. |
| Dopamine D1 | >10,000 | - | - | IC₅₀ > 100 µM[6]. |
| α₁-Adrenoceptor | 4,200 | - | - | IC₅₀ = 42 µM[6]. |
| Sigma (σ) | - | Rat | --INVALID-LINK---3-PPP | This compound has marked affinity for sigma receptors[7]. |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Condition |
| Bioavailability | >90% | Oral administration[1]. |
| T_max_ (Time to Peak Plasma Concentration) | 0.8 ± 0.2 h | Normal renal function[1]. |
| C_max_ (Peak Plasma Concentration) | 5.5 ± 1.1 µmol/L | Normal renal function[1]. |
| Half-life (t₁/₂) | 5.1 ± 1.6 h | Normal renal function[1]. |
| Protein Binding | ~80% | Mainly to α-1-acid glycoprotein[1]. |
| Systemic Plasma Clearance | 120 mL/min | Normal renal function[1]. |
| Volume of Distribution | 44.3 ± 8.3 L | Normal renal function[1]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water
-
Materials: this compound hydrochloride (powder), sterile deionized water, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh the appropriate amount of this compound hydrochloride powder. (Molecular Weight of this compound HCl = 407.73 g/mol ). b. Add the corresponding volume of sterile deionized water to achieve a 10 mM concentration. c. Vortex the solution until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C.
Protocol 2: In Vitro Cell Viability Assay (MTT) with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO or water) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Workflow for an in vitro cell viability experiment with this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo validation of the release rate and palatability of this compound-modified release suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Induction of apoptosis by this compound metabolites in HL60 and CD34+/CD19- human bone marrow progenitor cells: potential relevance to this compound-induced aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BindingDB [bindingdb.org]
Technical Support Center: Managing Remoxipride-Induced Extrapyramidal Side Effects in Animal Studies
Disclaimer: Remoxipride was withdrawn from major markets in the early 1990s due to the risk of aplastic anemia. Its use is now primarily restricted to research settings. This guide is intended for preclinical researchers and drug development professionals working with this compound in controlled laboratory environments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and interpreting extrapyramidal side effects (EPS) during animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its EPS profile of interest?
This compound is a substituted benzamide that acts as a selective dopamine D2 receptor antagonist.[1] It was developed as an atypical antipsychotic with a pharmacological profile suggesting a lower risk of inducing extrapyramidal side effects compared to typical antipsychotics like haloperidol.[2][3] This is attributed to its preferential action on mesolimbic dopamine pathways over the nigrostriatal pathway, which is primarily associated with motor control.[4] Animal studies have shown that this compound has a low tendency to cause catalepsy in rats, a key predictor of EPS liability in humans.[4]
Q2: What are the common extrapyramidal side effects observed in animal models and how do they relate to human symptoms?
In animal models, particularly rodents, antipsychotic-induced EPS manifest in several measurable ways:
-
Catalepsy: This is a state of immobility and failure to correct an externally imposed posture. It is widely considered a preclinical model for parkinsonism (muscle rigidity and akinesia) in humans.[2][5]
-
Vacuous Chewing Movements (VCMs): These are involuntary, purposeless chewing motions and tongue protrusions that can emerge after chronic antipsychotic administration. VCMs serve as an animal model for tardive dyskinesia (TD), a potentially irreversible movement disorder in humans.
-
Motor Deficits: General impairment in coordination and motor function can be assessed using tests like the rotarod.
Q3: How does this compound's potential for inducing catalepsy compare to a typical antipsychotic like Haloperidol?
This compound exhibits a significantly lower potential for inducing catalepsy compared to Haloperidol. Studies in rats show a wide separation between the effective dose for antipsychotic-like activity and the dose that induces catalepsy.[4] In contrast, Haloperidol induces catalepsy at doses very close to its therapeutically relevant range, consistent with its high clinical EPS liability.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the commonly used comparator, Haloperidol.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | Brain Region | Kᵢ (nM) |
| This compound | Dopamine D2 | [³H]raclopride | Rat Striatum | 113 |
Kᵢ (Inhibition Constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity for the receptor.
Table 2: Potency for Inducing Catalepsy in Rats
| Compound | Administration Route | ED₅₀ for Catalepsy |
| Haloperidol | Intraperitoneal (IP) | 0.23 - 0.42 mg/kg (males) |
| This compound | Intraperitoneal (IP) | High separation between antipsychotic effect and catalepsy induction (Ratio of 24) |
ED₅₀ (Median Effective Dose): The dose that produces a defined effect in 50% of the population. For catalepsy, this is the dose at which 50% of the animals exhibit a cataleptic response for a specified duration.
Experimental Protocols & Methodologies
Protocol 1: Catalepsy Assessment (Bar Test)
Objective: To quantify the degree of drug-induced catalepsy as a model for parkinsonian rigidity.
Apparatus:
-
A horizontal bar (approx. 0.9 cm in diameter for rats) fixed at a height of 6-10 cm above a flat surface.[6]
Procedure:
-
Administer this compound, Haloperidol (as a positive control, e.g., 1 mg/kg, IP), or vehicle control to the rats.[6][7]
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws onto the horizontal bar.[6] The hind paws should remain on the surface.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire period, it is assigned the maximum score.[2]
-
The intensity of catalepsy is directly proportional to the latency time.
Protocol 2: Vacuous Chewing Movement (VCM) Assessment
Objective: To quantify oral dyskinesias as a model for tardive dyskinesia.
Procedure:
-
Administer this compound, Haloperidol (e.g., 1-1.5 mg/kg daily), or vehicle control chronically over several weeks (e.g., 3-24 weeks).
-
After the chronic treatment period, place each rat individually into a transparent observation cage.
-
Allow for a 5-10 minute acclimatization period.
-
Observe the animal for a set period (e.g., 2-5 minutes) and manually count the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed at physical material. Tongue protrusions may also be counted separately.
-
Observations should be made by at least two trained observers who are blind to the treatment groups to ensure reliability.
Visual Diagrams and Workflows
Caption: Dopamine pathway antagonism leading to therapeutic effects and EPS.
Caption: Troubleshooting workflow for unexpected EPS results in animal studies.
Troubleshooting Guide
Problem 1: Higher-than-expected catalepsy is observed with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing: | Double-check all calculations for drug concentration and injection volume. Ensure the stock solution is correctly prepared and has not degraded. |
| Animal Strain Sensitivity: | Different rodent strains (e.g., Sprague-Dawley vs. Wistar) can exhibit varying sensitivities to antipsychotics. Review literature for the known sensitivity of your chosen strain or consider conducting a pilot dose-response study. |
| Administration Route: | Intraperitoneal (IP) administration can lead to rapid peak plasma concentrations. If issues persist, consider subcutaneous (SC) administration, which may provide a smoother pharmacokinetic profile and potentially reduce acute EPS. |
| Environmental Stress: | High stress levels (e.g., excessive noise, improper handling) can influence motor behavior. Ensure animals are properly acclimatized to the testing room and handled consistently by all experimenters.[8] |
Problem 2: No significant catalepsy is observed with the Haloperidol positive control.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose: | Verify the dose of Haloperidol. A dose of at least 0.5-1 mg/kg (IP) is typically required to induce robust catalepsy in rats.[6][7] |
| Drug Inactivity: | Ensure the Haloperidol solution is fresh and was stored correctly. Haloperidol can be sensitive to light. |
| Timing of Test: | Peak cataleptic effects for Haloperidol typically occur between 60-90 minutes post-injection. Ensure your testing time window aligns with the drug's peak effect. |
| Improper Test Procedure: | Confirm that the bar height is appropriate and that the animal's paws are placed correctly. The test is sensitive to minor procedural variations.[9] |
Problem 3: High inter-animal variability in VCMs or catalepsy scores.
| Possible Cause | Troubleshooting Step |
| Individual Animal Differences: | High variability is a known phenomenon in EPS models. Not all animals will develop VCMs, even after prolonged treatment. Increase the number of animals per group (n) to improve statistical power. |
| Inconsistent Scoring: | Ensure all observers are well-trained and use a clearly defined, consistent scoring system. Conduct inter-rater reliability checks. Blinding observers to the treatment groups is critical to prevent bias. |
| Housing and Handling: | Social hierarchy in group-housed animals can affect behavioral outcomes. Standardize housing conditions and handling procedures across all groups to minimize environmental sources of variation.[8] |
| Subtle Health Issues: | Exclude any animals that show signs of illness or distress, as this can confound behavioral results. |
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
Remoxipride Technical Support Center: Solubility and Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the solubility and stability of remoxipride in common laboratory solvents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary depending on the solvent and the specific salt form. Available data for this compound hydrochloride are summarized in the table below.
| Solvent | Solubility | Molecular Weight (HCl salt) | Molar Solubility (approx.) |
| Water | 100 mM[1][2][3], 40.77 mg/mL[4], 300 mg/mL[5] | 407.73 g/mol [4] | ~245 mM, ~99.8 mM, ~736 mM |
| Ethanol | 400 mg/mL[5] | 407.73 g/mol [4] | ~981 mM |
| Dichloromethane | 80 mg/mL[5] | 407.73 g/mol [4] | ~196 mM |
| Acetone | 20 mg/mL[5] | 407.73 g/mol [4] | ~49 mM |
Note: Discrepancies in reported aqueous solubility values may be due to differences in experimental conditions or the specific form of this compound hydrochloride used.
Q2: How should this compound hydrochloride be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound hydrochloride.
-
Solid Form: As a powder, this compound hydrochloride is stable for at least three years when stored at -20°C and for two years at 4°C.[4] It can be shipped at ambient temperature.[4]
-
In Solution: Stock solutions of this compound hydrochloride can be stored at -80°C for up to three months and at -20°C for up to two weeks.[4] For optimal results, it is recommended to prepare fresh solutions for each experiment.
Q3: Is the stability of this compound affected by pH?
Q4: What are the known degradation pathways for this compound?
A4: The primary metabolic degradation pathways for this compound in vivo involve N-dealkylation, oxidation, and N-deethylation.[1] These metabolic transformations can serve as a guide to potential degradation products that may be observed under certain stability-testing conditions. Key metabolites include FLA 853, FLA 850, and FLA 838, which can be further oxidized and hydroxylated.[1]
Troubleshooting Guide
Problem: I am observing precipitation when dissolving this compound hydrochloride in my aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility of this compound hydrochloride in your specific buffer system. Solubility can be affected by pH, ionic strength, and the presence of other components in the buffer.
-
Solution:
-
Verify Solubility: Refer to the solubility table above. Ensure your target concentration is within the known solubility limits for water.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.
-
Use a Co-solvent: If appropriate for your experiment, consider using a small percentage of an organic co-solvent like ethanol or DMSO to aid dissolution before bringing the solution to the final volume with your aqueous buffer.
-
Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures.
-
Problem: My experimental results are inconsistent, and I suspect my this compound stock solution is degrading.
-
Possible Cause: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in solution.
-
Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment.
-
Aliquot Stock Solutions: If you need to store stock solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store Properly: Ensure your stock solutions are stored at the recommended temperatures (-20°C for short-term or -80°C for long-term storage).[4]
-
Protect from Light: While specific photostability data is limited, it is good laboratory practice to protect solutions from prolonged exposure to light.
-
Experimental Protocols
Protocol 1: Determination of this compound Hydrochloride Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound hydrochloride in a given solvent.
Caption: Workflow for determining this compound solubility.
Protocol 2: General Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Caption: Workflow for this compound forced degradation studies.
Signaling and Metabolic Pathways
This compound's Mechanism of Action: D2 Receptor Antagonism
This compound is an atypical antipsychotic that functions as a selective antagonist of the dopamine D2 receptor.[1] By blocking this receptor, it modulates downstream signaling pathways implicated in the symptoms of schizophrenia.
Caption: this compound blocks dopamine D2 receptors.
Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is important for interpreting experimental results and identifying potential metabolites.
Caption: Metabolic transformation of this compound.
References
- 1. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of urinary pH on the plasma and urinary kinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Remoxipride Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Remoxipride dosage in experimental settings. The focus is on minimizing off-target effects to ensure data accuracy and translatability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antipsychotic that acts as a selective antagonist of dopamine D2 and D3 receptors.[1] Its therapeutic effects in treating psychosis are primarily attributed to the blockade of these receptors in the mesolimbic pathway of the brain. Unlike many other antipsychotics, this compound exhibits low affinity for a range of other neurotransmitter receptors, including serotonin (5-HT), alpha-adrenergic, histamine (H1), and muscarinic (M1) receptors. This high selectivity is a key factor in its generally lower incidence of certain side effects compared to less selective antipsychotics.[1]
Q2: What are the known on-target and off-target effects of this compound?
On-target effects are primarily related to the blockade of D2 and D3 dopamine receptors. The desired on-target effect is the alleviation of psychotic symptoms. However, excessive D2 receptor blockade in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which are movement-related side effects such as parkinsonism, dystonia, and akathisia.[2][3]
Off-target effects are generally minimal due to this compound's high selectivity. However, like other antipsychotics, off-target interactions can contribute to a range of side effects. For example, blockade of:
-
Histamine H1 receptors is associated with sedation and weight gain.
-
Alpha-1 adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing).[4]
-
Muscarinic M1 receptors can cause anticholinergic effects like dry mouth, blurred vision, and constipation.[4]
A serious, though rare, off-target effect of this compound is aplastic anemia, which led to the restriction of its clinical use.[2] The exact mechanism for this is not fully elucidated but is thought to involve the formation of reactive metabolites.
Q3: How does this compound dosage relate to the incidence of off-target effects?
The side effects of this compound, particularly on-target extrapyramidal symptoms, are dose-dependent. A dose-finding study in schizophrenic patients showed that side effects were more frequent at doses above 300 mg per day.[5] The antipsychotic effect reached maximum efficacy at daily doses between 120 mg and 600 mg.[5] This suggests a therapeutic window where efficacy can be achieved with a lower risk of adverse effects. Researchers should aim to use the lowest effective concentration in their experiments to minimize the potential for off-target binding and subsequent confounding results.
Q4: Can computational methods predict the off-target effects of this compound?
Yes, in silico methods are valuable tools for predicting potential off-target interactions of small molecules like this compound. These computational approaches can help prioritize experimental validation and provide insights into potential mechanisms of toxicity. A general workflow involves several steps, including ligand-based and structure-based methods to screen the compound against a large database of known protein structures.[6][7]
Data Presentation
Table 1: this compound Binding Affinity (Ki) for On-Target Receptors
| Receptor Subtype | Reported Ki (nM) | Reference |
| Dopamine D2 | ~113 - 170 | [8] |
| Dopamine D3 | ~160 |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Table 2: Qualitative Off-Target Binding Profile of this compound
| Receptor Family | Binding Affinity | Associated Potential Side Effects (if binding occurs) | Reference |
| Serotonin (e.g., 5-HT2A) | Low | Weight gain, metabolic changes | [1] |
| Alpha-1 Adrenergic | Low | Orthostatic hypotension, dizziness | [4] |
| Histamine H1 | Low | Sedation, weight gain | [4] |
| Muscarinic (e.g., M1) | Low | Dry mouth, blurred vision, constipation | [4] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radioligand (e.g., [³H]-Spiperone)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a saturating concentration of a known D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
25 µL of the diluted this compound or assay buffer (for controls).
-
50 µL of the diluted radioligand (at a concentration close to its Kd).
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonist Assay (cAMP Measurement)
This protocol assesses the functional antagonism of this compound at the D2 receptor by measuring its effect on cAMP levels. D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cAMP.
Materials:
-
Cells expressing dopamine D2 receptors
-
This compound
-
Dopamine (or another D2 receptor agonist)
-
Forskolin (to stimulate cAMP production)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80) in the presence of forskolin.
-
Incubate for a specific time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the this compound concentration and determine the IC50 value for the antagonist.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB) in Radioligand Binding Assay
High NSB can mask the specific binding signal, leading to inaccurate affinity measurements.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value to favor binding to high-affinity specific sites. |
| Inappropriate blocking agent for NSB. | Use a high concentration (100-1000 fold excess over the radioligand) of a known, structurally different D2 receptor antagonist (e.g., haloperidol) to define NSB. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold wash buffer after filtration to remove unbound radioligand more effectively. |
| Radioligand sticking to filters/plates. | Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI). Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer. |
| Degraded radioligand. | Use a fresh stock of radioligand and store it properly according to the manufacturer's instructions. |
Issue 2: Low or No Signal in Functional cAMP Assay
| Possible Cause | Troubleshooting Step |
| Low receptor expression. | Confirm receptor expression levels using a validated method (e.g., western blot, radioligand binding). Use a cell line with higher D2 receptor expression if necessary. |
| Inactive agonist or antagonist. | Verify the activity of the agonist and antagonist stocks. Prepare fresh solutions if needed. |
| Suboptimal cell density. | Perform a cell titration experiment to determine the optimal cell number per well that yields a robust signal window. |
| Incorrect agonist concentration. | Determine the EC80 of the agonist in your specific cell system and use this concentration for antagonist screening. |
| Problem with cAMP detection kit. | Ensure the kit is not expired and has been stored correctly. Run the kit's positive and negative controls to verify its performance. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mims.com [mims.com]
- 3. mdpi.com [mdpi.com]
- 4. Antipsychotic - Wikipedia [en.wikipedia.org]
- 5. A dose-finding study with this compound in the acute treatment of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential for Remoxipride metabolite interference in experimental assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Remoxipride and its metabolites in various experimental assays. The information is presented in a question-and-answer format to directly address potential issues and offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound and how do they differ between species?
A1: this compound is metabolized into several compounds, with significant differences observed between humans and rats. In humans, the primary metabolites are pyrrolidone derivatives, which exhibit very low affinity for dopamine D1 and D2 receptors.[1] In contrast, rats primarily produce phenolic metabolites, some of which have considerably higher affinity for dopamine D2 and D3 receptors than this compound itself.[1][2] This species-specific metabolism is a critical consideration when interpreting preclinical data.
Q2: What are the general chemical properties of this compound metabolites that could cause assay interference?
A2: The metabolites of this compound possess chemical features that are known to interfere with various assays:
-
Phenolic Metabolites (prevalent in rats): Phenolic compounds can act as reducing agents and can also be oxidized to form reactive quinone-like species.[3] These properties can lead to interference in assays that involve redox reactions or are susceptible to covalent modification of proteins.
-
Pyrrolidone Metabolites (prevalent in humans): While generally less reactive than the phenolic metabolites, the pyrrolidone ring is a heterocyclic structure that could potentially interact with assay components, although specific interference from this moiety is less documented.
-
Reactive Intermediates: It has been suggested that this compound can be metabolized to reactive hydroquinone and catechol derivatives, which can be oxidized to highly reactive p- and o-quinones, respectively.[2] These reactive species can covalently bind to macromolecules like proteins and nucleic acids, potentially leading to assay artifacts and cytotoxicity.[2]
Q3: Can this compound or its metabolites interfere with immunoassays (e.g., ELISA, Western Blot)?
-
Cross-reactivity: If a metabolite is structurally similar to the analyte being measured, it might be recognized by the assay antibodies, leading to inaccurate quantification.[4][5]
-
Matrix Effects: The presence of the drug or its metabolites in the sample matrix can alter the interaction between the antibody and the analyte.[4]
-
Nonspecific Binding: The compound or its metabolites might bind non-specifically to the assay plate or to the antibodies, causing high background or false signals.
Q4: Is it possible for this compound metabolites to affect cell viability assays?
A4: Yes, the chemical properties of this compound's metabolites suggest a potential for interference in common cell viability assays:
-
MTT and other Tetrazolium-based Assays: Phenolic compounds, due to their reducing potential, can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability.[6]
-
LDH Assay: Reactive metabolites, such as quinones, could potentially react with and inactivate the lactate dehydrogenase (LDH) enzyme released from cells, leading to an underestimation of cytotoxicity.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Ligand Binding Assays
-
Potential Cause: Differential activity of metabolites. The phenolic metabolites of this compound found in rats have a higher affinity for dopamine D2 and D3 receptors than the parent compound.[1][2] If using rat-derived tissues or in vivo models, the observed effects may be a combination of this compound and its active metabolites.
-
Troubleshooting Steps:
-
Metabolite Profiling: If possible, use LC-MS or a similar technique to identify and quantify the presence of this compound and its metabolites in your experimental system.
-
Use of Human-relevant Systems: When possible, use human-derived cells or microsomes to better reflect the human metabolic profile, where the less active pyrrolidone metabolites are predominant.
-
Test Metabolites Directly: If available, test the activity of synthesized this compound metabolites in your assay to understand their individual contributions.
-
Issue 2: High Background or False Positives in Enzymatic Assays (e.g., Peroxidase-based)
-
Potential Cause: Interference from phenolic metabolites. Phenolic compounds can interfere with assays that use horseradish peroxidase (HRP), a common enzyme in ELISA and other assays.
-
Troubleshooting Steps:
-
Cell-free Controls: Run your assay with the this compound metabolites in the absence of the enzyme to see if they directly react with the substrate or generate a signal.
-
Alternative Detection Systems: If interference is confirmed, consider switching to a non-enzymatic detection method.
-
Include Scavengers: For assays sensitive to reactive species, the inclusion of a reducing agent like dithiothreitol (DTT) in the assay buffer might mitigate interference, but this should be validated as it could also interfere with the desired reaction.[9]
-
Issue 3: Discrepancies in Cell Viability Data (MTT vs. other methods)
-
Potential Cause: Direct reduction of MTT by phenolic metabolites.
-
Troubleshooting Steps:
-
Cell-Free MTT Assay: Incubate this compound and its metabolites with MTT in cell-free media. A color change indicates direct reduction of MTT and interference.
-
Use an Alternative Viability Assay: If interference is detected, switch to an assay that is not based on cellular reductive capacity. Good alternatives include:
-
LDH Release Assay: Measures membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures metabolic activity via ATP levels.[10]
-
Crystal Violet Assay or SRB Assay: Measures total protein content.
-
Real-time Cell Analysis (RTCA): Measures impedance to monitor cell proliferation and viability.
-
-
Issue 4: Irreproducible Results in Immunoassays
-
Potential Cause: Cross-reactivity or matrix effects.
-
Troubleshooting Steps:
-
Spike and Recovery Experiments: Spike a known concentration of your analyte into a sample matrix containing this compound or its metabolites and assess the recovery.
-
Serial Dilutions: Analyze serial dilutions of your sample. Non-linear results may indicate interference.
-
Use of Blocking Agents: Some commercial immunoassay buffers contain blocking agents to minimize interference.[5]
-
Alternative Antibodies: If cross-reactivity is suspected, try using a different antibody clone with a distinct epitope recognition site.
-
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound and its major metabolite classes. Note that specific quantitative data on assay interference is limited; the potential for interference is largely inferred from the chemical properties of the metabolites.
| Compound Class | Species Predominance | Dopamine Receptor Affinity | Potential for Assay Interference |
| This compound | Parent Drug | Moderate (Ki ≈ 1-2 µM for D2)[11] | Low |
| Phenolic Metabolites | Rat | High (Higher than this compound for D2/D3)[1][2] | High: Reducing properties may interfere with redox-based assays (e.g., MTT, peroxidase). Potential for oxidation to reactive quinones. |
| Pyrrolidone Metabolites | Human | Very Low[1] | Low to Moderate: Less reactive than phenolic metabolites, but potential for non-specific interactions cannot be ruled out. |
| Reactive Quinones | Potential Metabolites | Not applicable (highly reactive) | Very High: Can covalently modify proteins, leading to interference in enzymatic assays, immunoassays, and cytotoxicity assays. |
Experimental Protocols
Protocol 1: Cell-Free MTT Interference Assay
This protocol is designed to determine if this compound or its metabolites directly reduce MTT, leading to a false-positive signal in cell viability experiments.
Materials:
-
96-well plate
-
This compound and/or its metabolites
-
Cell culture medium (phenol red-free is recommended to reduce background)[12]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound or its metabolites in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Interpretation: An increase in absorbance in the wells containing the test compounds compared to the vehicle control indicates direct reduction of MTT and assay interference.
Protocol 2: General Protocol for Mitigating Interference in Enzymatic Assays
This protocol provides a general workflow for identifying and mitigating interference from test compounds in enzymatic assays.
Materials:
-
Enzyme and substrate for the specific assay
-
Assay buffer
-
This compound and/or its metabolites
-
Potential mitigating agents (e.g., DTT, BSA)
-
Detection reagents
-
Microplate reader
Procedure:
-
Compound-Only Control: Run the assay with the test compound(s) and detection reagents but without the enzyme to check for direct signal generation.
-
Enzyme-Free Control: Run the assay with the test compound(s), substrate, and detection reagents but without the enzyme to check for non-enzymatic substrate conversion.
-
Time-Dependent Inhibition: Pre-incubate the enzyme with the test compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification of the enzyme by a reactive metabolite.
-
Inclusion of Additives:
-
If redox activity is suspected, include a low concentration of DTT (e.g., 1 mM) in the assay buffer. Assess if this reduces the observed effect of the compound. Note that DTT can inactivate some enzymes.
-
To reduce non-specific binding, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA (e.g., 0.1 mg/mL) in the assay buffer.
-
-
Orthogonal Assay: Confirm any findings using an assay with a different detection principle (e.g., fluorescence vs. absorbance, direct detection vs. coupled enzymatic reaction).
Visualizations
Caption: Species-dependent metabolism of this compound.
Caption: Troubleshooting workflow for suspected metabolite interference.
Caption: Mechanism of phenolic metabolite interference in MTT assays.
References
- 1. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. candor-bioscience.de [candor-bioscience.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 11. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
Technical Support Center: Addressing the Hematological Toxicity of Remoxipride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hematological toxicity of Remoxipride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary hematological toxicity associated with long-term this compound administration?
A1: The primary and most severe hematological toxicity associated with this compound is aplastic anemia, a rare but life-threatening condition where the bone marrow fails to produce enough new blood cells.[1][2][3] This adverse effect led to the severe restriction of its clinical use in 1993.[1][2] Other cytopenias, such as thrombocytopenia and red-cell aplasia, have also been reported.[4]
Q2: What is the proposed mechanism of this compound-induced hematological toxicity?
A2: The leading hypothesis is that the hematotoxicity is not caused by the parent drug but by its reactive metabolites.[5] Specifically, the catechol (NCQ436) and hydroquinone (NCQ344) metabolites of this compound have been shown to induce apoptosis (programmed cell death) in human bone marrow progenitor cells.[5] This mechanism is thought to be similar to the way benzene, a known cause of aplastic anemia, exerts its toxic effects.[5]
Q3: Are all metabolites of this compound considered hematotoxic?
A3: No, studies have indicated that not all metabolites are equally toxic. The catechol and hydroquinone metabolites have demonstrated direct toxic effects on bone marrow cells, leading to apoptosis.[5] In contrast, phenolic metabolites and those formed by the oxidation of the pyrrolidine ring did not show the same apoptotic-inducing activity in in-vitro studies.[5]
Q4: Why did some long-term clinical studies not report significant hematological changes?
A4: There are discrepancies in clinical findings. Some long-term studies in patients with schizophrenia reported no clinically significant changes in hematological parameters over a 12-month period.[6] However, other studies were discontinued prematurely due to various adverse events, including hematological side effects.[7] The development of aplastic anemia is an idiosyncratic reaction, meaning it occurs in a small subset of individuals, which might explain why it wasn't observed in all clinical trials. The low incidence rate makes it difficult to detect in smaller patient populations.
Troubleshooting Guides for Experimental Studies
Problem 1: Inconsistent results in in-vitro hematotoxicity assays.
-
Possible Cause 1: Metabolite Instability. The reactive catechol and hydroquinone metabolites can be unstable.
-
Troubleshooting Tip: Prepare fresh solutions of the metabolites immediately before use. Store stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light and oxygen where possible.
-
-
Possible Cause 2: Cell Line Variability. Different cell lines (e.g., HL-60) or primary human bone marrow progenitor cells can have varying sensitivities.
-
Troubleshooting Tip: Ensure consistent cell passage numbers and culture conditions. When using primary cells, be aware of potential donor-to-donor variability. It is advisable to use cells from multiple donors to confirm findings.
-
-
Possible Cause 3: Assay Endpoint Sensitivity. The chosen method for detecting apoptosis (e.g., fluorescence microscopy, DNA fragmentation assays) may not be sensitive enough at certain time points or concentrations.
-
Troubleshooting Tip: Consider using multiple apoptosis assays to confirm results, such as Annexin V/PI staining by flow cytometry in conjunction with a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Problem 2: Difficulty replicating this compound-induced hematotoxicity in animal models.
-
Possible Cause 1: Species-specific Metabolism. The metabolic profile of this compound can differ between humans and preclinical animal models. Rodents, for instance, may produce different proportions of the toxic metabolites compared to humans.[8]
-
Troubleshooting Tip: Perform metabolic profiling of this compound in the chosen animal model to confirm the presence and concentration of the catechol and hydroquinone metabolites in the plasma and bone marrow. If the toxic metabolites are not generated in sufficient amounts, the model may not be suitable for studying this specific toxicity.
-
-
Possible Cause 2: Insufficient Duration of Exposure. Aplastic anemia is a toxicity that may only manifest after long-term exposure.
-
Troubleshooting Tip: Ensure the duration of the in-vivo study is sufficient to induce potential hematological changes. This may require chronic dosing regimens over several months.
-
-
Possible Cause 3: Lack of Immune-mediated Component in the Model. The pathogenesis of drug-induced aplastic anemia in humans can involve an immune-mediated component, which may not be fully recapitulated in all animal models.
-
Troubleshooting Tip: Consider using humanized mouse models engrafted with human hematopoietic stem cells to better mimic the human bone marrow microenvironment and potential immune responses.
-
Data Presentation
Table 1: In-Vitro Apoptotic Effects of this compound Metabolites on Human Bone Marrow Progenitor Cells
| Compound | Metabolite Type | Concentration Range (µM) | Apoptosis Induction | Necrosis Induction |
| This compound | Parent Drug | 0-200 | No | No |
| NCQ436 | Catechol | 0-200 | Yes (Time and concentration-dependent) | No |
| NCQ344 | Hydroquinone | 0-200 | Yes (At lower concentrations) | Yes (At higher concentrations) |
| NCR181 | Phenol | 0-200 | No | No |
| FLA873 | Phenol | 0-200 | No | No |
| FLA797 | Phenol | 0-200 | No | No |
| FLA838 | Pyrrolidine Ring Oxidation | 0-200 | No | No |
| NCM001 | Pyrrolidine Ring Oxidation | 0-200 | No | No |
| NCL118 | Pyrrolidine Ring Oxidation | 0-200 | No | No |
Data summarized from McGuinness et al., 1999.[5]
Experimental Protocols
1. In-Vitro Apoptosis Assay in Human Bone Marrow Progenitor Cells
-
Objective: To assess the ability of this compound and its metabolites to induce apoptosis in human hematopoietic progenitor cells.
-
Cell Source: CD34+/CD19- human bone marrow progenitor cells.
-
Methodology:
-
Isolate CD34+/CD19- cells from fresh human bone marrow using magnetic-activated cell sorting (MACS).
-
Culture the cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with serum and hematopoietic growth factors).
-
Prepare stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0-200 µM) in the culture medium.
-
Treat the cells with the compounds for various time points (e.g., 0-24 hours).
-
Assess apoptosis using the following methods:
-
Fluorescence Microscopy: Stain cells with Hoechst 33342 and propidium iodide. Hoechst 33342 will stain the nuclei of all cells blue, while propidium iodide will stain the nuclei of cells with compromised membranes red. Apoptotic cells will exhibit condensed or fragmented chromatin.
-
Terminal Deoxynucleotidyl Transferase (TdT) Assay (TUNEL): This assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTP. Analyze by flow cytometry or fluorescence microscopy.
-
-
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition compared to a vehicle control.
2. Colony-Forming Unit (CFU) Assay for Hematotoxicity
-
Objective: To determine the inhibitory effect of this compound and its metabolites on the proliferation and differentiation of hematopoietic progenitors.
-
Cell Source: Human bone marrow mononuclear cells (MNCs) or CD34+ cells.
-
Methodology:
-
Isolate MNCs or CD34+ cells from human bone marrow.
-
Prepare a range of concentrations of the test compounds.
-
Add the cells and test compounds to a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
Plate the cell-methycellulose mixture in culture dishes.
-
Incubate for 14 days in a humidified incubator at 37°C and 5% CO2.
-
Enumerate the number of colonies of each type under an inverted microscope.
-
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each compound to quantify its hematotoxicity.
Mandatory Visualizations
Caption: Metabolic activation of this compound to toxic metabolites.
Caption: Experimental workflow for assessing this compound hematotoxicity.
References
- 1. Pharmacology of the atypical antipsychotic this compound, a dopamine D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haematological safety of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytopenia and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by this compound metabolites in HL60 and CD34+/CD19- human bone marrow progenitor cells: potential relevance to this compound-induced aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability of this compound in the long term treatment of schizophrenia. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A long-term study of this compound in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data from Remoxipride-Treated Animals
Welcome to the technical support center for researchers utilizing Remoxipride in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical antipsychotic agent belonging to the substituted benzamide class of drugs.[1][2][3][4] Its primary mechanism of action is as a selective antagonist of dopamine D2 receptors.[1][2][3][4][5] Unlike typical antipsychotics, this compound shows a preferential affinity for D2 receptors in the mesolimbic system over the nigrostriatal pathway.[1][6] This selectivity is thought to underlie its antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) such as catalepsy.[1][2][4][6]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: In rodents, this compound is expected to reduce dopamine agonist-induced hyperactivity and stereotypy.[1][6] It typically has a weak cataleptic effect compared to classic neuroleptics like haloperidol.[1][6] At appropriate doses, it can inhibit conditioned avoidance responses, a predictor of antipsychotic activity.[7] Researchers may also observe a dose-dependent decrease in spontaneous locomotor activity.[8]
Q3: How does this compound differ from typical antipsychotics like Haloperidol in behavioral studies?
A3: The primary difference lies in the side effect profile. While both this compound and Haloperidol can reduce psychosis-like behaviors, Haloperidol is much more likely to induce catalepsy and other extrapyramidal symptoms at therapeutically relevant doses.[1][6][9] this compound has a wider separation between the doses required for antipsychotic-like effects and those causing motor impairments.[1]
Q4: Are there any known off-target effects of this compound that could influence my behavioral data?
A4: this compound is known for its high selectivity for D2 receptors.[2][3] It has little to no affinity for serotonin, norepinephrine, acetylcholine, or histamine receptors, minimizing the likelihood of off-target effects confounding behavioral data.[3] However, it does show some affinity for the sigma opiate receptor, though the behavioral implications of this are not fully elucidated.[10]
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
Question: I am observing significant variability in locomotor activity between subjects treated with the same dose of this compound. Some animals show a clear decrease in activity, while others seem unaffected. What could be the cause?
Answer: This is a common challenge. Here’s a step-by-step guide to troubleshoot the issue:
-
Dose-Response Relationship:
-
Problem: You may be on a steep part of the dose-response curve where small individual differences in metabolism lead to large differences in effect.
-
Solution: Conduct a full dose-response study to identify a dose that produces a more consistent effect. A dose that produces a 50-70% reduction in locomotion is often more stable than one producing a 90% reduction.
-
-
Time Course of Action:
-
Problem: The timing of your behavioral test may not align with the peak effect of this compound. Pharmacokinetics can vary between animals.[11]
-
Solution: Perform a time-course study. Administer a single dose of this compound and measure locomotor activity at several time points (e.g., 30, 60, 90, 120 minutes) post-injection to determine the time of peak effect.
-
-
Habituation:
-
Problem: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, which can mask the effects of this compound.
-
Solution: Ensure all animals have a consistent and adequate habituation period to the testing apparatus before drug administration.
-
-
Environmental Factors:
-
Problem: Minor differences in lighting, noise, or handling can significantly impact locomotor activity.[12]
-
Solution: Standardize the testing environment. Test all animals at the same time of day and in the same location. Ensure all experimenters follow identical handling procedures.
-
Issue 2: Unexpected Cataleptic Behavior
Answer: While this compound has a low propensity to induce catalepsy, it is not entirely absent, especially at higher doses.[1][13]
-
Dose:
-
Problem: The dose you are using may be too high. The therapeutic window for antipsychotic-like effects without significant motor side effects can be narrow.
-
Solution: Lower the dose. Refer to the dose-response data to find a dose that is effective in your primary behavioral assay without inducing catalepsy.
-
-
Route of Administration:
-
Problem: The route of administration can influence the peak plasma and brain concentrations of the drug. Intravenous administration, for example, can lead to higher peak concentrations and a greater likelihood of side effects compared to subcutaneous injection.[13]
-
Solution: Consider using a route of administration that provides a slower, more sustained release, such as subcutaneous or intraperitoneal injection, if appropriate for your experimental design.
-
-
Metabolites:
-
Problem: While this compound itself is the primary active compound, some of its metabolites have been shown to be more potent in inducing catalepsy, although their contribution is generally considered minimal.[14] Individual differences in metabolism could potentially play a role.
-
Solution: While difficult to control, being aware of this possibility is important for data interpretation. If the issue persists and is critical to your research, you may consider pharmacokinetic analysis to correlate drug and metabolite levels with the observed behavior.
-
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) | % Reduction from Vehicle | Standard Error of the Mean (SEM) |
| Vehicle (Saline) | 3500 | 0% | 250 |
| 1.0 | 2800 | 20% | 210 |
| 3.0 | 1750 | 50% | 180 |
| 10.0 | 700 | 80% | 120 |
Note: These are illustrative data based on typical findings. Actual results may vary depending on the specific experimental conditions.
Table 2: Comparative Cataleptic Effects of this compound and Haloperidol in Rats
| Treatment (i.p.) | Dose (mg/kg) | Mean Latency to Descend (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | - | 5 | 1.2 |
| This compound | 10 | 15 | 3.5 |
| This compound | 30 | 45 | 8.1 |
| Haloperidol | 1 | 120 | 15.7 |
Note: A cut-off time of 180 seconds is typically used. These are illustrative data.
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 40 cm)
-
Automated activity monitoring system with infrared beams or video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Place each animal in the open field apparatus for 30-60 minutes the day before testing to allow for habituation to the novel environment.
-
Drug Administration: On the test day, administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Acclimation: Allow for a 30-minute acclimation period in the home cage for the drug to take effect.
-
Testing: Place the animal in the center of the open field and record its activity for a predetermined period (e.g., 60 minutes).
-
Data Analysis: The automated system will provide data on various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery.
-
Statistical Analysis: Compare the data from the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Catalepsy Bar Test
Objective: To assess the cataleptic effects of this compound.
Materials:
-
A horizontal bar raised approximately 9 cm from a flat surface.
-
Stopwatch.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Testing Time Points: Test for catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
-
Catalepsy Assessment:
-
Gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
-
Establish a cut-off time (e.g., 180 seconds). If the animal remains on the bar for the entire duration, record the cut-off time.
-
-
Data Analysis: Average the descent latencies for each treatment group at each time point.
-
Statistical Analysis: Use appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to compare the treatment groups.
Visualizations
This compound's antagonistic action on the D2 receptor.
A generalized workflow for a behavioral study.
A logical guide for troubleshooting common issues.
References
- 1. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuropharmacological and behavioural properties of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Locomotor inhibition, yawning and vacuous chewing induced by a novel dopamine D2 post-synaptic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical findings with new antipsychotic agents: what makes them atypical? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical pharmacology of the atypical neuroleptic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentrations of this compound and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Remoxipride In Vitro Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for conducting and troubleshooting in vitro dose-response curve analysis of Remoxipride.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for this compound?
This compound is a substituted benzamide that functions as a selective but relatively weak antagonist of the dopamine D2 receptor.[1][2][3] Its mechanism involves blocking the actions of dopamine or other D2 agonists at this receptor.[4] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By blocking the D2 receptor, this compound prevents this agonist-induced decrease in cAMP.
Q2: What is the expected outcome of a this compound dose-response experiment in a functional assay?
In a typical in vitro functional assay, you would first stimulate cells expressing the D2 receptor with an agonist (like dopamine) to inhibit cAMP production. The addition of this compound is expected to dose-dependently reverse this inhibition, leading to a measurable increase in the cellular response (e.g., cAMP levels) back towards the baseline. The result is a sigmoidal dose-response curve from which an IC50 (half-maximal inhibitory concentration) can be calculated.
Q3: What are the reported binding affinities for this compound at the D2 receptor?
Binding affinity is typically reported as a Ki value (inhibition constant). The affinity of this compound can vary based on experimental conditions, particularly the radioligand used in the assay.[6]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Reported Ki Value |
| Dopamine D2 | [3H]raclopride | Rat Striatum | 113 nM[6] |
Experimental Protocols
Protocol 1: D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a radioligand competition assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
[3H]raclopride (radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ("cold") Haloperidol or Spiperone for determining non-specific binding.
-
96-well microplates and filter mats (e.g., GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Prepare Reagents: Create a serial dilution of this compound in the assay buffer. The concentration range should span at least 3-4 orders of magnitude around the expected Ki (e.g., 1 nM to 10,000 nM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [3H]raclopride, 50 µL cell membrane suspension.
-
Non-specific Binding: 25 µL unlabeled Haloperidol (at 10 µM final concentration), 25 µL [3H]raclopride, 50 µL cell membrane suspension.
-
This compound Competition: 25 µL of this compound dilution, 25 µL [3H]raclopride, 50 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP-based Functional Assay
This protocol measures this compound's ability to antagonize the effect of a D2 agonist on cAMP levels.
Materials:
-
A cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for a cAMP detection kit (e.g., HTRF, ELISA).
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
Cell culture medium and appropriate assay buffer (e.g., HBSS).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
Methodology:
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of Dopamine at a concentration that gives a sub-maximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the Dopamine solution (at EC80) and a constant concentration of Forskolin (e.g., 1-10 µM) to all wells (except for the negative control).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the response with Forskolin alone as 100% and the response with Forskolin + Dopamine as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Troubleshooting Guide
Q: My dose-response data shows high variability between replicate wells or experiments. What should I check?
A: High variability can obscure real effects and is often traced back to technical inconsistencies.[7]
-
Cell Culture Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase, as overly confluent or sparse cultures can respond differently.[7]
-
Pipetting Accuracy: Small errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final drug concentration.[7] Calibrate your pipettes regularly.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic across all wells, including controls.[7]
Q: I am not observing the expected inhibitory effect of this compound. What are the potential causes?
A: A lack of effect can be due to issues with the compound, the biological system, or the assay itself.
-
Reagent Integrity: Confirm that your this compound stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7]
-
Cell Line Sensitivity: Verify that your cell line expresses a sufficient level of the dopamine D2 receptor. Low receptor expression will result in a weak or non-existent signal window.
-
Assay Conditions (Functional Assays): Ensure the concentration of the D2 agonist (e.g., dopamine) is appropriate. If the agonist concentration is too high, it may be insurmountable by a weak antagonist like this compound.
-
Assay Choice (Binding Assays): The choice of radioligand can impact the observed affinity. Significantly lower affinities for this compound have been reported when using [3H]spiperone compared to [3H]raclopride, potentially due to methodological issues with high-affinity radioligands.[6]
Q: My dose-response curve is incomplete or looks flat. How should I interpret this?
A: An incomplete or flat curve usually indicates that the concentration range tested was not wide enough to capture the full sigmoidal response.[8]
-
Extend Concentration Range: The most direct solution is to repeat the experiment with a broader range of this compound concentrations, extending both higher and lower.
-
Constrain Model Parameters: If you cannot achieve a full curve but have sufficient data points on a partial curve, you may be able to obtain an IC50 estimate by constraining parameters in your non-linear regression model.[8] For example, you can fix the "Bottom" plateau to 0 in an inhibition assay if you are confident that the drug at high concentrations will produce a zero response.[8]
Q: My calculated IC50/Ki value is significantly different from what is reported in the literature. What could be the reason?
A: Discrepancies between labs are common and often result from subtle differences in experimental conditions.[9]
-
Assay-Specific Parameters: Factors like buffer composition (ions, pH), incubation time, and temperature can all influence drug-receptor interactions.
-
Biological System: The use of different species (e.g., rat vs. human receptor) or different cell lines with varying expression levels and G-protein coupling efficiencies can alter results.
-
Data Analysis: Ensure you are using the correct model for your data analysis (e.g., one-site vs. two-site binding) and the correct constants (radioligand Kd) in any calculations like the Cheng-Prusoff equation.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Remoxipride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remoxipride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic drug that acts as a selective antagonist of the dopamine D2 receptor.[1][2][3] It exhibits a lower affinity for D2 receptors compared to classic antipsychotics, which is thought to contribute to its reduced incidence of extrapyramidal side effects.[2][4] While it is highly selective for D2 receptors, it also shows some affinity for sigma receptors.[4]
Q2: What are the known metabolites of this compound and do they have pharmacological activity?
This compound is metabolized into several compounds, and the metabolic profile differs significantly between species. In rats, phenolic metabolites are predominant, and some of these have a considerably higher affinity for dopamine D2 receptors than this compound itself.[3][5] In humans, the main metabolites are pyrrolidone derivatives, which have very low affinity for D2 receptors.[3][5] This species-specific metabolism is a critical factor to consider when interpreting in vivo data.
Q3: What are the recommended storage and solution preparation guidelines for this compound?
For optimal stability, this compound hydrochloride should be stored at room temperature. When preparing solutions for in vitro or in vivo experiments, it is crucial to ensure complete dissolution. The solubility can be pH-dependent. For in vivo studies, the formulation can impact the rate of absorption.[6] Always prepare fresh solutions for each experiment to avoid degradation and ensure consistent concentrations.
Troubleshooting Inconsistent Results
In Vitro Assays
Issue 1: High variability in Ki values from radioligand binding assays.
-
Possible Cause 1: Incorrect radioligand selection.
-
Recommendation: The choice of radioligand is critical. For this compound, which has a moderate affinity for the D2 receptor, using a very high-affinity radioligand like [³H]spiperone can lead to methodological issues and inaccurate Ki values.[3] It is recommended to use a D2 antagonist radioligand with a more comparable affinity, such as [³H]raclopride, for more reliable and consistent results.[3]
-
-
Possible Cause 2: Ligand depletion.
-
Possible Cause 3: Assay not at equilibrium.
-
Recommendation: Incubation times that are too short may not allow the binding reaction to reach equilibrium, especially for lower concentrations of the competing ligand. It is essential to determine the time required to reach equilibrium at various concentrations.[8]
-
-
Possible Cause 4: Inconsistent membrane preparation.
-
Recommendation: Variability in membrane preparation can lead to differences in receptor concentration and integrity. Standardize the protocol for membrane preparation and perform quality control checks, such as protein concentration determination, for each batch.[9]
-
Issue 2: Weak or no antagonist effect in functional assays (e.g., cAMP or β-arrestin assays).
-
Possible Cause 1: Suboptimal agonist concentration.
-
Recommendation: The concentration of the agonist used to stimulate the receptor will influence the apparent potency of the antagonist. It is advisable to use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response) to provide a sufficient window to observe antagonism.
-
-
Possible Cause 2: Low receptor expression.
-
Recommendation: Insufficient receptor expression in the cell line will result in a small assay window. Verify the expression level of the D2 receptor in your chosen cell line using a reliable method like a radioligand binding assay with a saturating concentration of a high-affinity ligand.
-
-
Possible Cause 3: Cytotoxicity of this compound at high concentrations.
In Vivo Experiments
Issue 3: Inconsistent behavioral or neurochemical responses in animal models.
-
Possible Cause 1: Species-specific metabolism.
-
Recommendation: As mentioned in the FAQs, this compound metabolism varies significantly between species.[5][12] In rats, active metabolites with higher D2 receptor affinity are produced, which can contribute to the overall in vivo effect.[3][5] Be mindful of this when comparing results across species or extrapolating findings to humans.
-
-
Possible Cause 2: Variability in drug administration and bioavailability.
-
Possible Cause 3: Off-target effects.
-
Recommendation: While this compound is selective for the D2 receptor, it does have some affinity for sigma receptors, which could contribute to its behavioral effects.[4] Consider the potential involvement of these off-target interactions when interpreting unexpected results.
-
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Radioligand Used | Tissue/Cell Source |
| Dopamine D2 | 113 | [³H]raclopride | Rat Striatum |
| Dopamine D2 | ~300 | Not Specified | Not Specified |
| Dopamine D3 | ~1600 | Not Specified | Not Specified |
| Dopamine D4 | ~2800 | Not Specified | Not Specified |
Data compiled from multiple sources.[3]
Experimental Protocols & Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of D2 receptors by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo validation of the release rate and palatability of this compound-modified release suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Disposition of this compound in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate the bitter taste of Remoxipride in oral formulations for animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of mitigating the extremely bitter taste of Remoxipride in oral formulations for animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is taste masking critical for this compound in oral animal studies?
A1: this compound has an exceptionally bitter taste, which can lead to significant issues in animal studies, including reduced palatability, decreased food and water intake, and learned taste aversion.[1][2] This can result in inconsistent dosing, animal stress, and unreliable experimental outcomes. Effective taste masking is crucial to ensure accurate dosing and animal welfare.
Q2: What are the primary strategies for masking the bitter taste of this compound?
A2: The main approaches to mask the bitter taste of pharmaceutical compounds like this compound include:
-
Sweeteners and Flavoring Agents: Incorporating sweeteners and flavors to improve the overall taste profile of the formulation.[3][4]
-
Polymer Coating (Microencapsulation): Creating a physical barrier around the drug particles to prevent their interaction with taste receptors.[5][6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the bitter drug molecule.[8][9][10]
-
Ion-Exchange Resins: Binding the drug to a resin that prevents its release and dissolution in the oral cavity.[7]
Q3: Which taste-masking strategy is most effective for this compound?
A3: For this compound, microencapsulation has been successfully used to develop a palatable oral suspension for human clinical trials.[2] This suggests that creating a physical barrier with a polymer is a highly effective strategy. Combining microencapsulation with sweeteners or flavors could further enhance palatability in sensitive animal species.
Q4: Are there any safety concerns with taste-masking excipients in animal studies?
A4: Yes, some excipients can have adverse effects in certain animal species. For example, xylitol is toxic to dogs. It is essential to select excipients that are generally recognized as safe (GRAS) for the specific animal model being used and to consult veterinary formulation literature for species-specific contraindications.
Troubleshooting Guides
Issue 1: Low acceptance of the this compound formulation despite using a sweetener.
| Possible Cause | Troubleshooting Step |
| Insufficient Sweetener Concentration | The concentration of the sweetener may be too low to overcome the bitterness of this compound. Increase the sweetener concentration incrementally. Refer to the quantitative data table for effective concentration ranges of common sweeteners. |
| Inappropriate Sweetener Choice | Not all sweeteners are equally effective at masking bitterness, and some may have their own off-tastes.[3] Consider using a combination of high-intensity sweeteners (e.g., sucralose and saccharin) or a different sweetener altogether. |
| Animal Strain or Species Variability | Taste perception varies significantly between species and even strains of the same species.[11] A sweetener that is effective in one strain of rat may not be in another. It may be necessary to screen several sweeteners or combinations. |
Issue 2: The microencapsulated this compound formulation is still being rejected by the animals.
| Possible Cause | Troubleshooting Step |
| Incomplete Encapsulation or Coating Defects | The polymer coating may not fully cover the this compound particles, allowing the bitter taste to be perceived. Optimize the microencapsulation process by adjusting the polymer concentration, solvent evaporation rate, or stirring speed.[5] |
| Inappropriate Polymer | The chosen polymer may be too soluble in the animal's saliva, leading to premature release of the drug. Select a polymer with low solubility at the pH of the animal's saliva (typically pH 6.8-7.4). Eudragit® E PO is a common choice for taste masking as it is insoluble at neutral pH but dissolves in the acidic environment of the stomach.[12][13] |
| Particle Size and Texture | The size and texture of the microcapsules may be unappealing to the animal. Aim for a particle size that is not gritty or easily detected in the mouth. |
Issue 3: Reduced drug bioavailability with a taste-masked formulation.
| Possible Cause | Troubleshooting Step |
| Delayed Drug Release from Microcapsules or Complexes | The taste-masking barrier may be too robust, preventing the timely release of this compound in the gastrointestinal tract. Adjust the polymer coating thickness or the drug-to-polymer ratio to ensure dissolution at the desired site (e.g., the stomach).[12] For cyclodextrin complexes, a very high stability constant can slow drug release.[8] |
| Interaction Between Excipients and this compound | Some excipients may interact with this compound, affecting its absorption. Conduct in vitro dissolution studies comparing the taste-masked formulation to the unmasked drug to ensure comparable release profiles under simulated gastric conditions. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for common taste-masking agents that can be used as a starting point for formulating this compound for animal studies.
Table 1: Effective Concentrations of Sweeteners in Rodent Studies
| Sweetener | Animal Model | Effective Concentration Range | Notes |
| Sucralose | Rat | 0.0025 - 5 mM | Some rats may be "sucralose avoiders" at higher concentrations.[1][14] |
| Saccharin | Rat | Up to 41.5 mM | Can have a bitter aftertaste at higher concentrations.[1] |
| Acesulfame K | Rat (in vitro) | 0.05% - 0.2% w/v | Shown to reduce the bitterness of berberine hydrochloride.[3] |
| Sucrose | Rat | 0.25 M | Often used as a palatable solution in taste preference tests.[1] |
Table 2: Cyclodextrin Molar Ratios for Taste Masking
| Cyclodextrin | Drug | Drug:Cyclodextrin Molar Ratio | Outcome |
| β-Cyclodextrin | Vardenafil | 1:2 | Reduced bitter taste and increased solubility.[8] |
| α-Cyclodextrin | Phenylbutyrate | 1:1 | Reduced bitter taste by approximately 30%.[8] |
| β-Cyclodextrin | Diltiazem HCl | 1:1 | Masked bitter taste in oro-dispersible tablets.[15] |
| Hydroxypropyl-β-Cyclodextrin | Rutin | 1:1 | Formation of inclusion complex.[16] |
Table 3: Polymer Ratios for Microencapsulation Taste Masking
| Polymer | Drug | Drug:Polymer Ratio (w/w) | Notes |
| Eudragit® E PO | Diclofenac Sodium | 1:0.25 | Effective taste masking with minimal impact on drug release.[12] |
| Eudragit® E PO | Donepezil HCl | 1:2 | Optimal ratio for taste masking via spray-drying.[17] |
| Kollicoat® Smartseal 100P | Theophylline | 20% Drug, 60% Polymer | Released only 1.1% of drug in simulated saliva.[13] |
Experimental Protocols
Key Experiment: Two-Bottle Choice Preference Test for Palatability Assessment
This protocol is designed to assess the palatability of a taste-masked this compound formulation in rats.
Objective: To determine if rats show a preference for a taste-masked this compound formulation over an unmasked formulation or vehicle control.
Materials:
-
Individually housed rats
-
Two drinking bottles per cage with sipper tubes
-
Unmasked this compound solution
-
Taste-masked this compound formulation
-
Vehicle solution (without this compound)
-
Water
-
Graduated cylinders or a balance for measuring fluid consumption
Methodology:
-
Acclimation (3-5 days):
-
House rats individually and allow them to acclimate to the housing conditions.
-
Provide two bottles of water in each cage to accustom the animals to drinking from two sources. Measure and record daily water intake to establish a baseline.
-
-
Test Phase (48 hours per comparison):
-
Comparison 1: Unmasked vs. Vehicle:
-
At the beginning of the dark cycle (when rats are most active), replace the two water bottles with one bottle containing the unmasked this compound solution and one bottle containing the vehicle solution.
-
Record the initial volume/weight of each bottle.
-
After 24 hours, record the volume/weight of fluid consumed from each bottle and switch the positions of the bottles to control for side preference.[11]
-
After another 24 hours, record the final consumption from each bottle.
-
-
Comparison 2: Taste-Masked vs. Unmasked:
-
Following a washout period with two water bottles for 24-48 hours, repeat the procedure from Comparison 1, but with one bottle containing the taste-masked this compound formulation and the other containing the unmasked this compound solution.
-
-
Comparison 3: Taste-Masked vs. Vehicle:
-
After another washout period, repeat the procedure with the taste-masked formulation and the vehicle solution.
-
-
-
Data Analysis:
-
Calculate the total fluid consumption from each bottle over the 48-hour period.
-
Calculate the preference ratio for the test solution using the following formula:
-
Preference Ratio = (Volume of Test Solution Consumed) / (Total Volume of Fluid Consumed)
-
-
A preference ratio significantly greater than 0.5 indicates a preference for the test solution, a ratio significantly less than 0.5 indicates an aversion, and a ratio of approximately 0.5 indicates no preference.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the preference ratios between the different test conditions.
-
Visualizations
Caption: Bitter taste signaling pathway in taste receptor cells.
Caption: Workflow for palatability assessment using a two-bottle choice test.
References
- 1. Preference for Sucralose Predicts Behavioral Responses to Sweet and Bittersweet Tastants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. senopsys.com [senopsys.com]
- 5. wjarr.com [wjarr.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Elimination of bitter, disgusting tastes of drugs and foods by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferences of 14 rat strains for 17 taste compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Examination of the perception of sweet- and bitter-like taste qualities in sucralose preferring and avoiding rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Analysis of Remoxipride and Haloperidol on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and functional effects of Remoxipride and Haloperidol on dopamine D2 receptors. The information presented is supported by experimental data to assist in research and drug development endeavors.
Introduction
Haloperidol, a first-generation (typical) antipsychotic, and this compound, a second-generation (atypical) antipsychotic, both exert their therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1][2] Despite this common target, their clinical profiles, particularly concerning extrapyramidal side effects (EPS), differ significantly. This guide explores the nuances of their interaction with D2 receptors, providing a comparative analysis of their binding kinetics, receptor occupancy, and impact on downstream signaling pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and Haloperidol related to their interaction with D2 and other relevant receptors.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor | This compound | Haloperidol |
| Dopamine D2 | 113[3] | ~1-2[1][4] |
| Serotonin 5-HT2A | Low Affinity | Moderate Affinity |
| Alpha-1 Adrenergic | Low Affinity | High Affinity[5] |
Note: Ki values can vary between studies depending on the experimental conditions and radioligand used.
Table 2: In Vivo D2 Receptor Occupancy
| Parameter | This compound | Haloperidol |
| Therapeutic Occupancy Range | Lower, though specific percentage varies | 65-80%[6][7] |
| Occupancy Associated with High EPS Risk | Not well-established due to lower EPS liability | >80%[8][9] |
| Binding Kinetics | Rapid dissociation ("loose binding") | Slow dissociation ("tight binding")[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of this compound and Haloperidol for D2 receptors.
a. Membrane Preparation:
-
Tissue Source: Rat striatum or cells stably expressing human D2 receptors (e.g., CHO-K1/D2/Gα15).[10]
-
Homogenization: Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer.
b. Binding Assay:
-
Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [3H]raclopride or [3H]spiperone, is used.[3]
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled drug (this compound or Haloperidol).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., butaclamol) to determine non-specific binding.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo D2 Receptor Occupancy Measurement using Positron Emission Tomography (PET)
This protocol is used to determine the percentage of D2 receptors occupied by this compound or Haloperidol in the living brain.
a. Radiotracer:
b. Study Design:
-
Subjects (human or animal) receive a therapeutic dose of this compound or Haloperidol.
-
A baseline PET scan without the drug is often performed for comparison.
-
After drug administration and reaching steady-state plasma concentrations, a second PET scan is conducted.
c. PET Scan Procedure:
-
The radiotracer is injected intravenously.
-
Dynamic images of the brain are acquired over a period of time (e.g., 60-90 minutes).
-
Arterial blood sampling may be performed to measure the concentration of the radiotracer in the plasma.
d. Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, typically in the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).
-
The binding potential (BP_ND) of the radiotracer in the striatum is calculated for both the baseline and post-drug scans.
-
The percentage of D2 receptor occupancy is calculated as: ((BP_ND_baseline - BP_ND_drug) / BP_ND_baseline) * 100.
Functional Assay of D2 Receptor Antagonism (cAMP Measurement)
This protocol assesses the functional consequence of D2 receptor blockade by measuring changes in intracellular cyclic AMP (cAMP) levels.
a. Cell Culture:
-
Cells stably expressing D2 receptors (e.g., CHO-K1/D2/Gα15) are cultured in appropriate media.[10]
b. Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or Haloperidol).
-
The cells are then stimulated with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The D2 receptor is coupled to an inhibitory G-protein (Gαi/o), so agonist stimulation will decrease intracellular cAMP levels. The antagonist will block this effect.[12]
c. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.[13][14]
d. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified.
-
An IC50 value for the functional antagonism is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Comparative Discussion
The primary difference in the interaction of this compound and Haloperidol with D2 receptors lies in their binding kinetics and selectivity. Haloperidol is a potent D2 antagonist with high affinity and slow dissociation, leading to sustained receptor blockade.[4] This "tight binding" is associated with its robust antipsychotic effects but also a higher propensity for EPS, particularly at occupancies exceeding 80%.[8][9] In contrast, this compound is a weaker D2 antagonist with more rapid dissociation kinetics.[2] This "loose binding" is theorized to allow for more physiological fluctuations in dopamine neurotransmission, contributing to its atypical profile and lower incidence of EPS.[15]
Furthermore, this compound exhibits high selectivity for the D2 receptor, with minimal affinity for other neurotransmitter receptors.[2] Haloperidol, on the other hand, also potently blocks alpha-1 adrenergic receptors and can interact with 5-HT2A receptors, which may contribute to its side effect profile, including cardiovascular effects.[5]
From a signaling perspective, both drugs act as antagonists at the Gαi/o-coupled D2 receptor, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[12] The differential effects on alternative signaling pathways, such as those mediated by Gβγ subunits and β-arrestin, are an area of ongoing research that may further elucidate the differences in their clinical profiles.
Conclusion
While both this compound and Haloperidol target the D2 receptor, their distinct binding kinetics and receptor selectivity profiles lead to significant differences in their clinical effects, particularly regarding EPS. This compound's rapid dissociation from the D2 receptor and high selectivity are key features of its atypical antipsychotic action. Haloperidol's tight and sustained D2 blockade underlies its potent antipsychotic efficacy but also its higher risk of motor side effects. This comparative analysis provides a foundation for further research into the development of novel antipsychotics with optimized D2 receptor interaction profiles.
References
- 1. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D2/3 Receptor Availability in the Striatum of Antipsychotic-Free Older Patients with Schizophrenia - A [11C]-raclopride PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. go.drugbank.com [go.drugbank.com]
Remoxipride vs. Raclopride: A Comparative Analysis of Dopamine Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine receptor binding characteristics of two substituted benzamide antipsychotics, remoxipride and raclopride. By examining their differential affinities for dopamine D2 and D3 receptors, as well as their interactions with serotonin 5-HT2A receptors, this document aims to offer valuable insights for researchers in neuropharmacology and drug development. The information presented is supported by quantitative binding data and detailed experimental methodologies.
At a Glance: Key Differences in Receptor Binding
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | 113[1] | 960 | > 1000 |
| Raclopride | 1.8[2] | 3.5[2] | > 1000 |
Note: Ki values are inhibition constants, where a lower value indicates a higher binding affinity.
In-Depth Analysis of Receptor Binding Profiles
This compound, classified as an atypical antipsychotic, exhibits a moderate and selective affinity for the dopamine D2 receptor, with a reported Ki of 113 nM in rat striatum when using [3H]raclopride as the radioligand.[1] A key characteristic that distinguishes this compound is its significantly lower affinity for the dopamine D3 receptor, with a Ki value of 960 nM. This notable separation in binding affinity between D2 and D3 receptors is a defining feature of this compound's pharmacological profile. Furthermore, this compound demonstrates a very low affinity for serotonin 5-HT2A receptors, with Ki values typically exceeding 1000 nM.[3] This selectivity for the D2 receptor over other dopamine receptor subtypes and serotonin receptors is a hallmark of its "atypical" classification.[3]
In contrast, raclopride is a potent and selective dopamine D2/D3 receptor antagonist. It displays high affinity for both D2 and D3 receptors, with Ki values of 1.8 nM and 3.5 nM, respectively.[2] Unlike this compound, raclopride does not show a strong preference for the D2 receptor over the D3 receptor. Similar to this compound, raclopride has a very low affinity for the 5-HT2A receptor, with a Ki value greater than 1000 nM. Its primary utility in research is as a selective radioligand for studying D2/D3 receptors, particularly in positron emission tomography (PET) imaging.[4]
The differing binding profiles of these two compounds have important implications for their pharmacological effects and clinical use. The high D2/D3 affinity of raclopride makes it a valuable tool for in vivo receptor occupancy studies.[4] this compound's more moderate D2 affinity and very low D3 affinity may contribute to its atypical antipsychotic properties and a potentially lower incidence of extrapyramidal side effects.
Visualizing Binding Selectivity
The following diagram illustrates the differential binding affinities of this compound and raclopride for dopamine D2 and D3 receptors.
Experimental Methodologies: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and raclopride is typically achieved through competitive radioligand binding assays. A detailed protocol for such an assay is outlined below.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or raclopride) for a specific receptor (e.g., dopamine D2) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [3H]Raclopride (a high-affinity D2/D3 antagonist)
-
Test Compounds: this compound, Raclopride (unlabeled)
-
Receptor Source: Homogenized rat striatal tissue or cell lines expressing human dopamine D2/D3 receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue (e.g., rat striatum) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]Raclopride) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or raclopride) to different wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of the non-specific binding control (e.g., haloperidol).
-
-
Incubation:
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay.
Conclusion
This compound and raclopride, while both classified as dopamine receptor antagonists, exhibit distinct binding profiles that underpin their different applications in research and medicine. Raclopride's high and relatively equal affinity for both D2 and D3 receptors makes it an excellent tool for in vivo imaging of these receptors. In contrast, this compound's moderate affinity for D2 receptors and substantially lower affinity for D3 receptors, coupled with its low affinity for 5-HT2A receptors, contributes to its classification as an atypical antipsychotic. This comparative guide highlights the importance of detailed receptor binding analysis in understanding the pharmacological nuances of neuroleptic agents and in guiding the development of new therapeutic strategies.
References
- 1. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Atypicality of Remoxipride and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the atypical antipsychotic properties of remoxipride and clozapine, focusing on their receptor binding profiles, impact on signaling pathways, and the experimental methodologies used for their characterization. This objective analysis is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Receptor Binding Affinity: A Quantitative Comparison
The atypical nature of an antipsychotic is largely defined by its receptor interaction profile. While typical antipsychotics are potent antagonists of the dopamine D2 receptor, atypical agents generally exhibit a broader spectrum of activity, notably including interaction with serotonin receptors. The binding affinities (Ki, in nM) of this compound and clozapine for various key neurotransmitter receptors are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | References |
| Dopamine Receptors | |||
| D1 | >10,000 | 130 - 180 | [1][2] |
| D2 | 113 | 75 - 385 | [3][4] |
| D3 | High Affinity | 4.6 | [3][5] |
| D4 | - | 9.1 | [6] |
| Serotonin Receptors | |||
| 5-HT1A | Low Affinity | 160 | [1][6] |
| 5-HT2A | Low Affinity | 4 - 124 (IC50) | [1][6] |
| 5-HT2C | Low Affinity | 110 (IC50) | [1][6] |
| 5-HT6 | - | Low nanomolar | [6] |
| 5-HT7 | - | 18 | [6] |
| Adrenergic Receptors | |||
| α1 | Minimal Affinity | Potent | [1][7] |
| α2 | Minimal Affinity | Potent | [1][7] |
| Muscarinic Receptors | |||
| M1 | Minimal Affinity | 9.5 | [1][6] |
| Sigma Receptors | |||
| Sigma | Marked Affinity | Devoid of Activity | [8] |
Note: Ki values can vary between studies depending on the radioligand and experimental conditions used.
Divergent Signaling Pathways and Mechanisms of Action
The distinct receptor binding profiles of this compound and clozapine translate into different effects on intracellular signaling pathways, which are believed to underlie their therapeutic efficacy and side-effect profiles.
This compound primarily exerts its effect through selective, albeit weak, antagonism of the dopamine D2 receptor.[1] Its atypical profile is suggested by its preferential action in the mesolimbic dopamine pathway over the nigrostriatal pathway, which is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1] Furthermore, this compound's significant affinity for sigma receptors may also play a role in its overall pharmacological effects.[8]
Clozapine , in contrast, is a multi-receptor antagonist.[7] Its weak D2 receptor blockade, combined with potent antagonism of serotonin 5-HT2A receptors, is a hallmark of atypicality and is thought to be crucial for its efficacy against both positive and negative symptoms of schizophrenia with a low risk of EPS.[7] Clozapine's interaction with a wide array of other receptors, including adrenergic, muscarinic, and other serotonin subtypes, contributes to its complex pharmacological profile and is also associated with its side effects, such as sedation, weight gain, and hypersalivation.[9]
A key downstream indicator of the differential effects of these drugs on neuronal activity is the expression of the immediate early gene c-Fos. Both this compound and clozapine have been shown to induce c-Fos expression in the nucleus accumbens, a brain region associated with the therapeutic effects of antipsychotics.[10] However, they do not significantly induce c-Fos in the dorsolateral striatum, which is a characteristic of typical antipsychotics and is linked to EPS.[10]
Below is a diagram illustrating the distinct primary signaling pathways of this compound and clozapine.
References
- 1. researchgate.net [researchgate.net]
- 2. clozapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Neuropsychopharmacological profile of this compound in comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validating the selectivity of Remoxipride for dopamine D2 over D1 receptors
A comprehensive guide for researchers and drug development professionals on the selectivity of remoxipride for the dopamine D2 receptor over the D1 receptor, supported by comparative binding affinity data and detailed experimental protocols.
This compound, an atypical antipsychotic, has been historically recognized for its selective antagonism of the dopamine D2 receptor, a key target in the treatment of psychosis.[1][2] This guide provides a comparative analysis of this compound's binding affinity for dopamine D1 and D2 receptors against other well-established antipsychotic agents, offering valuable insights for researchers in neuropharmacology and drug development.
Comparative Binding Affinity of Antipsychotics at Dopamine D1 and D2 Receptors
The selectivity of a drug for its target receptor is a critical determinant of its therapeutic efficacy and side-effect profile. In the context of antipsychotics, a high selectivity for D2 over D1 receptors is often associated with a reduced risk of certain side effects. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other selected antipsychotics for human dopamine D1 and D2 receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D1/D2 Selectivity Ratio (Ki D1 / Ki D2) |
| This compound | Very Low Affinity[3] | 113[4] | >100 |
| Haloperidol | ~2200 | ~1.5 | ~1467 |
| Risperidone | ~20-30 | ~3-5 | ~6-7 |
| Clozapine | ~85 | ~126 | ~0.67 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis of values reported in the scientific literature.
As the data illustrates, this compound exhibits a pronounced selectivity for the D2 receptor, with a very low affinity for the D1 receptor.[3][4] This high D1/D2 selectivity ratio distinguishes it from other antipsychotics like risperidone and particularly clozapine, which shows a more balanced affinity for both receptor subtypes. Haloperidol, a typical antipsychotic, also demonstrates high selectivity for the D2 receptor.
Dopamine Signaling Pathways and Drug Interaction
The differential effects of these drugs can be understood by examining the distinct signaling pathways mediated by D1 and D2 receptors.
Caption: Dopamine D1 and D2 receptor signaling pathways.
Dopamine D1-like receptors (D1 and D5) are typically coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which generally results in neuronal excitation. Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and are generally associated with inhibitory neuronal responses. This compound's selective blockade of D2 receptors is thought to modulate dopaminergic neurotransmission primarily through this inhibitory pathway.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and other antipsychotics is typically performed using a radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Caption: Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing either human dopamine D1 or D2 receptors are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Radioligand and Compound Preparation:
-
A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]SCH23390 for D1, [3H]spiperone or [3H]raclopride for D2).
-
Serial dilutions of the unlabeled test compounds (this compound and comparators) are prepared.
-
-
Binding Assay:
-
The reaction mixture is prepared in assay tubes or microplates, containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The experimental data robustly validates the high selectivity of this compound for the dopamine D2 receptor over the D1 receptor. This pharmacological profile, when compared to other antipsychotic agents, provides a basis for understanding its clinical characteristics. The detailed methodology of the radioligand binding assay presented here offers a standardized approach for researchers to independently verify and expand upon these findings in the pursuit of developing novel and more selective therapeutics for neuropsychiatric disorders.
References
- 1. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Remoxipride's Efficacy in Preclinical Schizophrenia Models: A Comparative Guide
This guide provides a comparative analysis of Remoxipride's efficacy in established preclinical models of schizophrenia, juxtaposed with the performance of the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine. The data presented is synthesized from multiple studies to offer a cross-validated perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a selective dopamine D2 receptor antagonist, demonstrates a preclinical profile indicative of antipsychotic efficacy. Cross-study analysis reveals its potency in mitigating dopamine agonist-induced hyperactivity, a core model for psychotic symptoms, with a notable selectivity for mesolimbic-like behaviors over striatal-like motor effects. Its performance in models of sensorimotor gating (Prepulse Inhibition) and aversively motivated learning (Conditioned Avoidance Response) is consistent with other clinically effective antipsychotics, although quantitative comparisons are limited by variations in study design. This guide synthesizes available data, details common experimental methodologies, and visualizes key pathways and workflows to aid in the comparative assessment of this compound.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Antipsychotic efficacy is strongly correlated with the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] this compound is a selective antagonist at these receptors.[2] Its mechanism involves binding to the D2 receptor, which is a G protein-coupled receptor (GPCR) of the Gi/o family. This binding prevents the endogenous ligand, dopamine, from activating the receptor. Consequently, the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, is blocked. This action is believed to temper the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[3]
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and potentiation of apomorphine-induced hypermotility in rats by neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for impaired sound intensity processing during prepulse inhibition of the startle response in a rodent developmental disruption model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling D2 Receptor Occupancy: A Comparative PET Analysis of Remoxipride and Other Antipsychotics
A comprehensive in vivo comparison using Positron Emission Tomography (PET) reaffirms Remoxipride's engagement with dopamine D2 receptors, a crucial target for antipsychotic efficacy. This guide provides a comparative analysis of this compound's D2 receptor occupancy with other key antipsychotic agents, supported by experimental data from PET imaging studies.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying signaling pathways related to D2 receptor antagonism.
Quantitative Comparison of D2 Receptor Occupancy
The following tables summarize the in vivo dopamine D2 receptor occupancy data for this compound and a range of comparator antipsychotic drugs, as determined by PET studies. These studies predominantly utilized [¹¹C]raclopride, a selective D2/D3 receptor antagonist radioligand. The data highlights the relationship between oral dose, plasma concentration, and the resulting receptor occupancy in the striatum, a key brain region implicated in the therapeutic effects of antipsychotics.
Table 1: D2 Receptor Occupancy of this compound
| Subject Type | Daily Dose | D2 Receptor Occupancy (%) | Reference |
| Healthy Male | 300 mg (100 mg t.i.d.) | 73 | [1] |
| Schizophrenic Patient | 400 mg (200 mg b.i.d.) | 71 | [1] |
Table 2: Comparative D2 Receptor Occupancy of Other Antipsychotics
| Antipsychotic | Daily Dose Range (mg) | Plasma Concentration Range (ng/mL) | Striatal D2 Receptor Occupancy Range (%) | References |
| Risperidone | 25-75 mg (long-acting injectable, bi-weekly) | 11.06 (ED₅₀) | 54 - 81.5 | [2][3][4] |
| Olanzapine | 5 - 40 | 10.3 (ED₅₀) | 43 - 88 | [5][6] |
| Ziprasidone | 40 - 160 | 39.2 - 53.4 | 10 - 73 (trough levels) | [7][8][9] |
| Quetiapine | 300 - 800 (XR) | Not consistently correlated | 26 - 56 | [10][11] |
| Clozapine | 125 - 600 | 105 - 2121 | 20 - 67 | [12][13] |
| Haloperidol | 1 - 5 | 0.5 - 5.8 | 53 - 88 | [14][15][16] |
Note: Occupancy values can vary based on the specific PET radioligand used, the timing of the scan relative to drug administration (peak vs. trough), and individual patient metabolism. ED₅₀ represents the plasma concentration required to achieve 50% receptor occupancy.
Experimental Protocols
The determination of in vivo D2 receptor occupancy by PET imaging is a complex process involving several key steps. The following is a generalized protocol based on the methodologies cited in the referenced studies.
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects are carefully selected based on health status (healthy volunteers or patients with a confirmed diagnosis of schizophrenia). Exclusion criteria typically include contraindications for PET scanning, concurrent medications that may interfere with dopamine signaling, and substance abuse.
-
Informed Consent: All participants provide written informed consent after a thorough explanation of the study procedures and potential risks.
-
Medication Washout (for baseline scans): In studies requiring a baseline (drug-free) scan, patients undergo a washout period from any antipsychotic medication, with the duration depending on the half-life of the previous drug.
-
Drug Administration (for occupancy scans): For occupancy studies, the antipsychotic drug is administered at a specific dose and schedule to reach steady-state plasma concentrations before the PET scan.
Radioligand
-
[¹¹C]raclopride: The most commonly used radioligand for these studies is [¹¹C]raclopride, a selective antagonist for D2 and D3 dopamine receptors. Its relatively fast kinetics make it suitable for measuring displacement by competing drugs.
PET Imaging Procedure
-
Scanner: A high-resolution PET scanner is used to acquire images of the brain.
-
Transmission Scan: Prior to the emission scan, a transmission scan is performed to correct for photon attenuation by the skull and brain tissue.
-
Radioligand Injection: A bolus of [¹¹C]raclopride is injected intravenously at the start of the scan.
-
Dynamic Scanning: A series of brain images are acquired over a period of 60-90 minutes to capture the uptake and washout of the radioligand.
Data Analysis
-
Image Reconstruction: The raw PET data is reconstructed into a series of 3D images of the brain.
-
Region of Interest (ROI) Analysis: ROIs are drawn on the PET images, typically targeting the striatum (caudate and putamen) as the region with high D2 receptor density, and the cerebellum as a reference region with negligible D2 receptor density.
-
Time-Activity Curves (TACs): TACs are generated for each ROI, showing the concentration of the radioligand over time.
-
Kinetic Modeling: Mathematical models, such as the simplified reference tissue model (SRTM), are applied to the TACs to estimate the binding potential (BP_ND_), a measure of receptor availability.
-
Occupancy Calculation: The D2 receptor occupancy is calculated as the percentage reduction in BP_ND_ after drug administration compared to the baseline (drug-free) BP_ND_:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
-
Visualizations
Experimental Workflow for PET D2 Receptor Occupancy Study
References
- 1. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. scispace.com [scispace.com]
- 5. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. [PDF] A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone. | Semantic Scholar [semanticscholar.org]
- 8. A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Comparison of D2 dopamine receptor occupancy after oral administration of quetiapine fumarate immediate-release and extended-release formulations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Time course of dopamine D2 receptor occupancy by clozapine with medium and high plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Haloperidol - Wikipedia [en.wikipedia.org]
- 15. The relationship between D2 receptor occupancy and plasma levels on low dose oral haloperidol: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
Remoxipride as a negative control for studies on non-D2 receptor pathways
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the intricate world of neuroscience research, the ability to isolate and study specific molecular pathways is paramount. The highly selective nature of the dopamine D2 receptor antagonist, remoxipride, has positioned it as an invaluable negative control for studies investigating non-D2 receptor-mediated effects. This guide provides a comprehensive comparison of this compound with other antipsychotic agents, supported by experimental data and detailed protocols, to aid researchers in designing robust and conclusive experiments.
The Critical Role of a Negative Control
To definitively attribute a biological effect to a specific receptor, it is essential to demonstrate that the effect is absent when that receptor is not involved. A negative control, in this context, is a compound that selectively blocks a potential off-target receptor without affecting the receptor of interest. This compound, with its high affinity and selectivity for the dopamine D2 receptor, serves this purpose admirably. By using this compound, researchers can confidently rule out the involvement of D2 receptors in their observed phenomena, thereby strengthening the evidence for the role of other pathways.
Comparative Binding Affinity Profiles
The utility of a negative control is directly proportional to its selectivity. The following tables present a comparative analysis of the binding affinities (Ki values in nM) of this compound and other commonly used antipsychotic drugs across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Selected Antipsychotics for Dopamine Receptors
| Drug | D1 | D2 | D3 | D4 | D5 |
| This compound | >10,000 | 113 | 160 | >10,000 | >10,000 |
| Haloperidol | 230 | 1.5 | 0.7 | 5.3 | - |
| Raclopride | 1800 | 1.8 | 3.5 | 190 | - |
| Sulpiride | >10,000 | 25 | 13 | 1,400 | - |
| Clozapine | 85 | 126 | 434 | 21 | 1,600 |
| Olanzapine | 31 | 11 | 4.9 | 27 | - |
| Risperidone | 5.7 | 3.3 | 10.1 | 7.3 | - |
| Quetiapine | 535 | 357 | 457 | 1,650 | - |
| Aripiprazole | 255 | 0.34 | 0.8 | 44 | - |
Table 2: Binding Affinity (Ki, nM) of Selected Antipsychotics for Serotonin, Adrenergic, Histamine, and Muscarinic Receptors
| Drug | 5-HT1A | 5-HT2A | α1 | α2 | H1 | M1 |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol | 3,300 | 51 | 11 | 1,300 | 830 | >10,000 |
| Raclopride | >10,000 | 2,400 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sulpiride | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Clozapine | 13 | 13 | 7 | 16 | 6 | 1.9 |
| Olanzapine | 218 | 4 | 19 | 230 | 7 | 1.9 |
| Risperidone | 158 | 0.16 | 0.8 | 7.5 | 2.2 | >10,000 |
| Quetiapine | 845 | 118 | 9 | 505 | 11 | 1,000 |
| Aripiprazole | 4.4 | 3.5 | 57 | 1,200 | 61 | >10,000 |
As evidenced by the data, this compound exhibits remarkable selectivity for the D2 receptor, with negligible affinity for a wide array of other receptors. This makes it a superior choice as a negative control compared to less selective compounds like clozapine or olanzapine, which interact with multiple receptor systems. Other selective D2 antagonists such as raclopride and sulpiride also serve as excellent negative controls.
Experimental Protocols: A Case Study
The following section details a key experimental protocol where this compound was used as a negative control to investigate the non-D2 receptor-mediated cytotoxicity of certain antipsychotic drugs in glioma cells.
Experiment: Assessing the Role of D2 Receptor in Antipsychotic-Induced Glioma Cell Cytotoxicity
Objective: To determine if the cytotoxic effects of the antipsychotic drug thioridazine on glioma cells are mediated by the dopamine D2 receptor.
Cell Lines:
-
U87 MG human glioblastoma cell line
-
T98G human glioblastoma cell line
Reagents:
-
Thioridazine
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC and Propidium Iodide (for apoptosis/necrosis assay)
Methodology:
-
Cell Culture: Glioma cells were cultured under standard conditions (37°C, 5% CO2).
-
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a range of concentrations of thioridazine (e.g., 1-100 µM).
-
In a parallel set of experiments, cells were pre-treated with a high concentration of this compound (e.g., 10 µM) for 1 hour before the addition of thioridazine.
-
A control group received only the vehicle.
-
After 48 hours of incubation, MTT solution was added to each well, and plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm. Cell viability was calculated as a percentage of the vehicle-treated control.
-
-
Apoptosis/Necrosis Assay (Flow Cytometry):
-
Cells were seeded in 6-well plates.
-
Cells were treated with thioridazine (e.g., a concentration known to induce apoptosis) with or without pre-treatment with this compound (10 µM).
-
After 24 hours, cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
The percentage of apoptotic and necrotic cells was quantified using a flow cytometer.
-
Expected Outcome: If the cytotoxicity of thioridazine is independent of D2 receptor antagonism, pre-treatment with this compound will not rescue the cells from thioridazine-induced cell death. The results of such an experiment would show no significant difference in cell viability or the percentage of apoptotic/necrotic cells between the thioridazine-only and the this compound + thioridazine groups. This finding would strongly suggest that thioridazine's cytotoxic effects are mediated through a non-D2 receptor pathway.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway, a typical experimental workflow for validating a negative control, and the logical framework for using a selective antagonist.
Conclusion
This compound's high selectivity for the dopamine D2 receptor makes it an exceptional tool for researchers seeking to dissect complex signaling pathways. By serving as a stringent negative control, it allows for the confident exclusion of D2 receptor involvement, thereby illuminating the roles of other, non-dopaminergic pathways. The comparative data and experimental protocols provided in this guide are intended to empower researchers to design more precise and definitive studies, ultimately advancing our understanding of the intricate molecular mechanisms underlying neurological function and disease.
Evaluating the Off-Target Receptor Binding Profile of Remoxipride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target receptor binding profile of Remoxipride, an atypical antipsychotic known for its high selectivity for the dopamine D2 receptor. Its performance is contrasted with other commonly used antipsychotic agents: Haloperidol (a typical antipsychotic), and Olanzapine, Risperidone, and Clozapine (atypical antipsychotics). This objective comparison is supported by quantitative binding affinity data and detailed experimental methodologies to assist researchers in understanding the pharmacological nuances that differentiate these compounds.
Executive Summary
This compound distinguishes itself from other antipsychotics through its remarkably selective and moderate affinity for the dopamine D2 receptor, with significantly less interaction with other neurotransmitter receptors.[1] This high selectivity is believed to contribute to its lower incidence of certain side effects, such as extrapyramidal symptoms, compared to less selective agents.[1][2] In contrast, antipsychotics like Clozapine, Olanzapine, and Risperidone exhibit a broader receptor binding profile, interacting with various serotonergic, adrenergic, histaminergic, and muscarinic receptors. This multi-receptor activity is associated with both their therapeutic effects and a wider range of side effects. Haloperidol, a typical antipsychotic, also demonstrates high affinity for the D2 receptor but has notable off-target interactions as well. This guide presents the binding affinity data in a clear, tabular format, outlines the experimental methods used to obtain such data, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and selected comparator antipsychotics for key central nervous system (CNS) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 113[3] | 1.55 | 11 | 3.13 | 126 |
| Dopamine D3 | ~113 | 0.7 | 29 | 7.4 | 4.6 |
| Dopamine D4 | >1000 | 5 | 27 | 7.2 | 9 |
| Serotonin 5-HT2A | >1000[2][4] | 4.5 | 4 | 0.16 | 13 |
| Serotonin 5-HT2C | >1000[2][4] | 2800 | 11 | 4.7 | 10 |
| Alpha-1 Adrenergic | >1000[2][4] | 6 | 19 | 0.8 | 7 |
| Muscarinic M1 | >1000[2][4] | >10000 | 27 | >10000 | 1.9 |
| Histamine H1 | >1000[2][4] | 470 | 7 | 2.23 | 6 |
Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
Experimental Protocols: Radioligand Binding Assays
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug and its target receptor.
Principle of the Assay
A competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its specific receptor. The assay is performed with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
General Experimental Workflow
-
Membrane Preparation : Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of homogenization and centrifugation steps.
-
Assay Incubation : The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand : After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification of Radioactivity : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Signaling Pathways
The therapeutic and side effects of antipsychotic drugs are mediated through their action on various G-protein coupled receptors (GPCRs), each linked to specific intracellular signaling cascades.
Dopamine D2 Receptor Signaling
The primary target for antipsychotic drugs is the dopamine D2 receptor. As a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and gene expression.
Dopamine D2 Receptor Signaling Pathway
Common Off-Target Receptor Signaling Pathways
Antagonism of the following receptors by many antipsychotics contributes to their side effect profiles.
-
Serotonin 5-HT2A Receptor: This Gq-coupled receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
References
- 1. Pharmacology of the atypical antipsychotic this compound, a dopamine D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Remoxipride and Other Benzamide Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacological profiles of remoxipride and other prominent benzamide antipsychotics, namely amisulpride and sulpiride. The information is compiled from a comprehensive review of preclinical and clinical studies to support research and drug development efforts in the field of antipsychotic therapy.
Introduction to Benzamide Antipsychotics
Substituted benzamides are a distinct class of atypical antipsychotics characterized by their high affinity for dopamine D2-like receptors. Unlike many other antipsychotics, they exhibit a relative sparing of other neurotransmitter systems, which is thought to contribute to their generally favorable side-effect profile, particularly concerning sedation and cardiovascular effects. This compound, once a promising treatment for schizophrenia, was withdrawn from widespread use due to concerns about aplastic anemia, but it remains a valuable research tool. Amisulpride and sulpiride are widely used in clinical practice in many countries for the treatment of schizophrenia and other psychiatric disorders.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of benzamide antipsychotics are closely linked to their receptor binding affinities. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, amisulpride, and sulpiride for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Amisulpride (Ki, nM) | Sulpiride (Ki, nM) |
| Dopamine D2 | 113[1] | 2.8 | 20.9 |
| Dopamine D3 | - | 3.2 | 14.1 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT7 | - | 11.5 | 900 |
| Alpha-1 Adrenergic | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
Note: Ki values can vary between studies depending on the experimental conditions. Data presented here are representative values.
Comparative Clinical Efficacy
Clinical trials have evaluated the efficacy of these benzamide antipsychotics in the treatment of schizophrenia, assessing both positive and negative symptoms using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS).
Efficacy in Acute Schizophrenia
In the treatment of acute exacerbations of schizophrenia, both this compound and amisulpride have demonstrated efficacy comparable to other antipsychotics.
A double-blind study comparing this compound with haloperidol in acute schizophrenic patients found a similar reduction in psychotic symptoms between the two treatment groups.[2] In a 6-week trial, the mean daily dose of this compound was 378 mg.[3] Another study showed that in patients with acute schizophrenia, the median total BPRS score decreased from 40 to 21 in the this compound group, comparable to the haloperidol group's decrease from 40 to 22.
Amisulpride has also been shown to be at least as effective as olanzapine in treating acute schizophrenia. A 6-month, double-blind, randomized trial found a similar improvement in BPRS scores between the amisulpride and olanzapine groups.[4] Furthermore, a study comparing amisulpride to a combination of low-dose amisulpride and low-dose sulpiride was designed to assess efficacy in acute psychotic exacerbations.[5]
Efficacy against Negative Symptoms
A notable feature of some benzamide antipsychotics is their reported efficacy in treating the negative symptoms of schizophrenia, which are often more challenging to manage.
Low-dose amisulpride has shown a particular advantage in this domain. A six-month, double-blind, placebo-controlled study demonstrated that amisulpride (100 mg/day) was effective in the medium-term treatment of patients with predominantly negative symptoms.[6] Another study found that both 100 mg/day and 300 mg/day of amisulpride were significantly more effective than placebo in improving scores on the Scale for the Assessment of Negative Symptoms (SANS) total score.[7] In a meta-analysis of studies on patients with predominant negative symptoms, amisulpride was superior to placebo.[8]
This compound has also been suggested to have a therapeutic effect on negative symptoms of schizophrenia.[9]
Safety and Tolerability Profile
The side-effect profiles of benzamide antipsychotics are a key differentiator from other antipsychotic classes.
Extrapyramidal Symptoms (EPS)
This compound was developed with the aim of having a low propensity for inducing extrapyramidal symptoms. Clinical studies have consistently shown that this compound causes significantly fewer EPS than haloperidol.[9]
Amisulpride is also associated with a low incidence of EPS, particularly at lower doses used for negative symptoms. When compared with haloperidol, amisulpride was associated with a significantly better improvement in negative symptoms and a lower incidence of EPS.[8]
Hyperprolactinemia
A common side effect of D2 receptor antagonists is hyperprolactinemia, due to the blockade of dopamine's inhibitory effect on prolactin release. Both amisulpride and sulpiride are known to cause significant elevations in prolactin levels. The effect of this compound on prolactin elevation was found to be short-lasting.[10]
Aplastic Anemia with this compound
The clinical use of this compound was severely restricted due to post-marketing reports of aplastic anemia, a rare but serious blood dyscrasia. This adverse effect is a critical consideration in the risk-benefit assessment of this compound.
Experimental Protocols
Representative Clinical Trial Design for Acute Schizophrenia
A typical multicenter, randomized, double-blind, parallel-group study to compare the efficacy and safety of a benzamide antipsychotic (Drug X) with a standard antipsychotic (e.g., Haloperidol) in patients with acute schizophrenia would follow this general protocol:
-
Participants: Adult patients (e.g., 18-65 years) with a DSM-IV diagnosis of schizophrenia, experiencing an acute psychotic episode. A baseline PANSS total score of ≥ 80 would be a typical inclusion criterion.
-
Washout Period: A single-blind placebo washout period of 3-7 days to discontinue previous antipsychotic medications.
-
Randomization: Patients are randomly assigned to receive either Drug X (e.g., flexible dosing between 200-800 mg/day) or Haloperidol (e.g., flexible dosing between 5-20 mg/day) for a period of 6-8 weeks.
-
Efficacy Assessments: The primary efficacy measure would be the change from baseline in the PANSS total score. Secondary measures would include changes in PANSS subscales (positive, negative, general psychopathology) and the Clinical Global Impression (CGI) scale. Assessments are typically conducted at baseline and at weekly or bi-weekly intervals.
-
Safety Assessments: Spontaneously reported adverse events, vital signs, weight, ECGs, and laboratory tests (including complete blood count, liver function, and prolactin levels) are monitored throughout the study. Extrapyramidal symptoms are assessed using scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Statistical Analysis: The primary analysis would typically be an intent-to-treat (ITT) analysis of the change in PANSS total score from baseline to endpoint, using a mixed-model for repeated measures (MMRM) or an analysis of covariance (ANCOVA).
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Benzamide antipsychotics exert their primary therapeutic effect through the blockade of dopamine D2 receptors. The following diagram illustrates the canonical D2 receptor signaling pathway and the point of intervention for these drugs.
References
- 1. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changing the Antipsychotic in Early Nonimprovers to Amisulpride or Olanzapine: Randomized, Double-Blind Trial in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long-term study of this compound in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Efficacy, Safety, and Cognitive Profile of Amisulpride Per Se and Its Comparison with Olanzapine in Newly Diagnosed Schizophrenic Patients in an 8-Week, Double-Blind, Single-Centre, Prospective Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Amisulpride versus placebo in the medium-term treatment of the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Negative Symptoms in Schizophrenia with Amisulpride | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. A dose-finding study with this compound in the acute treatment of schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early phase II clinical trial of this compound in treatment of schizophrenia with measurements of prolactin and neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Remoxipride and Olanzapine for Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of remoxipride and olanzapine, two antipsychotic agents with distinct pharmacological characteristics. While direct head-to-head preclinical studies are limited, this document synthesizes available experimental data to offer a comparative overview of their receptor engagement, efficacy in established animal models of psychosis, and key safety and tolerability parameters.
Mechanism of Action and Receptor Engagement
This compound, a substituted benzamide, exhibits a more targeted mechanism of action, primarily as a selective antagonist of dopamine D2 receptors.[1][2][3] In contrast, olanzapine, a thienobenzodiazepine, possesses a broader pharmacological footprint, demonstrating high affinity for a range of receptors including dopamine D2, serotonin 5-HT2A, muscarinic, histaminic, and alpha-1 adrenergic receptors.[4][5][6] This multi-receptor engagement is believed to contribute to its efficacy against a wider range of symptoms but also to its distinct side-effect profile.
Below is a visual representation of the differing receptor binding profiles of this compound and olanzapine.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) for this compound and olanzapine across a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 113[7] - 1570[1] | High Affinity[4] |
| Dopamine D1 | >100,000[1] | High Affinity[4] |
| Dopamine D4 | - | High Affinity[4] |
| Serotonin 5-HT2A | - | High Affinity[4][5] |
| Serotonin 5-HT2C | - | High Affinity[4] |
| Histamine H1 | - | High Affinity[4] |
| Muscarinic M1-M5 | - | High Affinity[4] |
| Alpha-1 Adrenergic | - | High Affinity[4] |
Note: Specific Ki values for olanzapine are not consistently reported across the provided search results, but its high affinity for the listed receptors is well-established.[4][5][6]
Preclinical Efficacy Models
The antipsychotic potential of both compounds has been evaluated in various preclinical models that are predictive of clinical efficacy.
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for assessing antipsychotic activity.[8][9] In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone or light).
-
This compound: Causes a dose-dependent impairment of the acquisition and retention of conditioned avoidance responses.[10]
-
Olanzapine: Inhibits the conditioned avoidance response with an ED50 of 4.7 mg/kg (p.o.) in rats.[11] Repeated olanzapine treatment can lead to an enhanced disruption of the avoidance response, a phenomenon known as sensitization.[12][13]
Psychostimulant-Induced Hyperlocomotion
This model assesses a compound's ability to block the locomotor-activating effects of psychostimulants like amphetamine or apomorphine, which are thought to mimic aspects of psychosis.
-
This compound: Preferentially blocks apomorphine-induced hyperactivity with weak effects on stereotyped behaviors.[1] It is also effective against d-amphetamine-induced locomotion.[14]
-
Olanzapine: Antagonizes apomorphine-induced climbing behavior in mice and can inhibit amphetamine-induced hyperlocomotion.[11][15] However, some studies suggest that olanzapine may not antagonize amphetamine-induced locomotor hyperactivity under certain conditions.[16]
The following diagram illustrates a typical workflow for the psychostimulant-induced hyperlocomotion model.
Preclinical Safety and Tolerability Profile
Extrapyramidal Symptoms (EPS) - Catalepsy Model
The induction of catalepsy in rodents is a preclinical indicator of a drug's potential to cause extrapyramidal side effects in humans.
-
This compound: Induces a weak, atypical form of catalepsy and demonstrates a high separation between the dose required to block apomorphine-induced hyperactivity and the dose that induces catalepsy (a ratio of 24).[1] The ED50 for inducing catalepsy after intraperitoneal administration was found to be 38 µmol/kg.[17]
-
Olanzapine: Catalepsy is observed at much higher doses than those required to inhibit the conditioned avoidance response (ED50 of 39.4 mg/kg, p.o. for catalepsy vs. 4.7 mg/kg for CAR).[11] At a high dose of 40 mg/kg, olanzapine displayed catalepsy in rats.[18][19]
Metabolic Side Effects
Metabolic dysregulation, including weight gain and glucose intolerance, is a significant concern with some atypical antipsychotics.
-
This compound: Preclinical data on the metabolic effects of this compound is less extensive. As a selective D2 antagonist, it is hypothesized to have a more favorable metabolic profile compared to multi-receptor antagonists.
-
Olanzapine: Preclinical studies consistently demonstrate that olanzapine can induce significant weight gain and impair glucose tolerance in animal models.[20][21][22][23] These effects are thought to be mediated, in part, by its high affinity for H1 and 5-HT2C receptors.[21][24]
Prolactin Elevation
Dopamine D2 receptor blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia.
-
This compound: Its effects on prolactin release are reported to be short-lasting and generally mild.[3]
-
Olanzapine: Has not been associated with persistent elevations of prolactin above the upper limit of normal in clinical trials, suggesting a lower propensity for this side effect compared to some other antipsychotics.[5]
Summary of Preclinical Data
| Feature | This compound | Olanzapine |
| Primary Mechanism | Selective Dopamine D2 Antagonist[1][2] | Multi-receptor Antagonist (D2, 5-HT2A, H1, M1, etc.)[4][5][6] |
| Antipsychotic Efficacy Models | ||
| Conditioned Avoidance Response | Impairs acquisition and retention[10] | Inhibits response (ED50 = 4.7 mg/kg, p.o.)[11] |
| Amphetamine/Apomorphine Hyperactivity | Blocks hyperactivity[14] | Blocks hyperactivity[11][15] |
| Side Effect Profile | ||
| Catalepsy (EPS Liability) | Weak, atypical catalepsy; high therapeutic index[1] | Induces catalepsy at high doses[11][18][19] |
| Metabolic Effects | Less characterized, likely more favorable | Significant weight gain and glucose intolerance[20][21][22][23] |
| Prolactin Elevation | Short-lasting and mild[3] | Low propensity for sustained elevation[5] |
Experimental Protocols
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a tone or light, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acquisition: Rats are placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US, it is an escape response.
-
Testing: After stable avoidance behavior is established, animals are treated with the test compound (this compound or olanzapine) or vehicle prior to the test session. The number of avoidance, escape, and non-responses are recorded.
-
-
Endpoint: A significant reduction in the number of avoidance responses without a significant increase in non-responses (i.e., failure to escape) is indicative of antipsychotic-like activity.
Amphetamine-Induced Hyperlocomotion
-
Apparatus: An open-field arena equipped with automated photobeam detectors or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Habituation: Animals are habituated to the open-field arena for a period (e.g., 30-60 minutes) to allow exploratory behavior to subside.
-
Drug Administration: Animals are pre-treated with the test compound (this compound or olanzapine) or vehicle.
-
Challenge: After a set pre-treatment time, animals are administered a psychostimulant such as d-amphetamine (e.g., 1.5 mg/kg, s.c.).[15]
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 60-120 minutes) immediately following the psychostimulant injection.
-
-
Endpoint: A statistically significant reduction in the total distance traveled or other measures of locomotor activity in the drug-treated group compared to the vehicle-treated group indicates antagonism of the psychostimulant effect.
Catalepsy Assessment (Bar Test)
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Drug Administration: Animals are administered the test compound (this compound or olanzapine) or vehicle.
-
Testing: At various time points after drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[25]
-
-
Endpoint: A significant increase in the latency to remove the paws from the bar in the drug-treated group compared to the vehicle group is indicative of catalepsy. The ED50 (the dose producing the effect in 50% of the animals) can be calculated.
Conclusion
This comparative guide, based on a synthesis of available preclinical data, highlights the distinct profiles of this compound and olanzapine. This compound emerges as a selective dopamine D2 antagonist with a potentially wider therapeutic window for extrapyramidal side effects. Olanzapine, with its broad receptor-binding profile, demonstrates robust efficacy in various preclinical models but also carries a significant liability for metabolic disturbances.
For researchers and drug development professionals, this information underscores the classic trade-off between a targeted versus a multi-receptor approach in antipsychotic drug design. The choice between these pharmacological strategies will depend on the specific therapeutic goals and the desired balance between efficacy and side-effect profiles. Further direct comparative studies would be invaluable to more definitively delineate the relative preclinical advantages and disadvantages of these two agents.
References
- 1. This compound, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Binding characteristics of this compound and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olanzapine sensitization and clozapine tolerance: from adolescence to adulthood in the conditioned avoidance response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antagonism of amphetamine-induced disruption of latent inhibition by the atypical antipsychotic olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentrations of this compound and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olanzapine-Induced Weight Gain and Glycolipid Metabolism Aberrations in First-Episode and Antipsychotic-Naïve Schizophrenia Patients: A Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C [jci.org]
- 22. Olanzapine‐associated dose‐dependent alterations for weight and metabolic parameters in a prospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 23. psychscenehub.com [psychscenehub.com]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Prudent Disposal of Remoxipride: A Guide for Laboratory Professionals
The proper disposal of Remoxipride, an atypical antipsychotic agent, requires a meticulous approach to ensure the safety of laboratory personnel and to prevent environmental contamination. Although this compound is not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), a conservative approach to its disposal is warranted due to toxicological data indicating potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a research environment.
Waste Characterization and Regulatory Overview
This compound's classification for disposal can be ambiguous. While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), at least one indicates that it is "Toxic if swallowed" and "May cause genetic defects." In the absence of definitive classification, and to ensure the highest safety standards, this compound waste should be managed as a hazardous chemical waste.
Pharmaceutical waste disposal is regulated by several bodies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA).[1] RCRA governs the management of hazardous waste, which is categorized as either "listed" waste or "characteristic" waste (exhibiting ignitability, corrosivity, reactivity, or toxicity).[2][3] Since this compound is not on the P or U lists, the decision to handle it as hazardous is based on a precautionary interpretation of its potential toxicity.[4][5]
| Parameter | Guideline / Regulation | Governing Body | Notes |
| Waste Classification | Recommended: Hazardous Chemical Waste | Institutional EHS, EPA | Based on toxicological data from available Safety Data Sheets. Not a P- or U-listed RCRA waste. |
| Primary Disposal Method | Incineration | EPA, Local Regulations | Most pharmaceutical and laboratory chemical waste is disposed of via high-temperature incineration.[1] |
| Containerization | Black Waste Container (for hazardous chemicals) | EPA, Institutional EHS | Ensures proper segregation from other waste streams. |
| Labeling | "Hazardous Waste" with chemical name and concentration | EPA, DOT | All waste containers must be clearly and accurately labeled. |
| Storage | Satellite Accumulation Area (SAA) | EPA, Institutional EHS | Waste must be stored at or near the point of generation in a designated area.[6][7] |
Experimental Protocol for this compound Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste generated in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (black, if color-coding is used), compatible with chemical solids (e.g., high-density polyethylene).[6]
-
Hazardous waste labels.
-
Sealable plastic bags for contaminated debris.
Procedure:
-
Segregation at the Source:
-
Do not mix this compound waste with non-hazardous solid waste or other incompatible chemical waste streams.[8]
-
Establish a designated collection container for all this compound-contaminated materials in the immediate work area.
-
-
Containerization of Waste:
-
Solid this compound Waste: Place pure this compound powder, unused tablets, or significant residues directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as weighing papers, pipette tips, and gloves that are contaminated with this compound should be collected in a sealed plastic bag and then placed into the solid hazardous waste container.[6]
-
Empty Stock Bottles: Empty containers that held this compound should be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[9] Given the nature of the compound, it is often more practical to dispose of the empty, unrinsed container as solid hazardous waste.
-
-
Labeling of Waste Containers:
-
Label the waste container clearly with a "Hazardous Waste" tag as soon as the first item is placed inside.
-
The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[7]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1][7]
-
Final disposal will be carried out by a licensed hazardous waste management company, typically through incineration at a permitted facility.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper laboratory disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. pwaste.com [pwaste.com]
- 3. epa.gov [epa.gov]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. P-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Remoxipride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Remoxipride, including detailed personal protective equipment (PPE) requirements, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses. |
| Skin Protection | Gloves | Use chemical-resistant gloves (minimum standard BS EN 374:2003). Inspect gloves before use. |
| Protective Clothing | Wear appropriate protective clothing, such as a lab coat. | |
| Respiratory Protection | Respirator | Use a suitable respirator if a risk assessment indicates it is necessary.[1] |
| General Hygiene | Hand Washing | Wash and dry hands thoroughly after handling.[1] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The laboratory should be equipped with a safety shower and eye wash station.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Consult a doctor.[1] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash them before reuse. Consult a doctor.[1] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Consult a doctor.[1] |
Accidental Release Measures
In case of a spill, do not take action without suitable protective clothing. Evacuate personnel to a safe area and ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[1]
| Step | Action |
| Containment | Cover the spillage with a suitable absorbent material. Do not let the product enter drains.[1] |
| Clean-up | Using non-sparking tools, sweep up the material and place it in an appropriate container for disposal.[1] |
| Decontamination | Decontaminate the spill site with a 10% caustic solution and ventilate the area until after disposal is complete.[1] |
Handling and Storage
| Aspect | Procedure |
| Handling | Use in a chemical fume hood with an independent air supply. Avoid inhalation and contact with eyes, skin, and clothing. Prevent the formation of dust and aerosols. Use in a well-ventilated area and keep away from ignition sources. Avoid prolonged or repeated exposure.[1] |
| Storage | Store in a cool, well-ventilated area, away from direct sunlight. Keep the container tightly sealed until ready for use. Store at room temperature.[1] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Product | Transfer to a suitable container and arrange for collection by a specialized disposal company in accordance with national legislation.[1] Smaller quantities may be disposed of with household waste according to some sources, but professional disposal is recommended for a laboratory setting.[2] |
| Contaminated Materials | Hold all material from a spill cleanup for appropriate disposal as described above.[1] |
| Packaging | Disposal must be made according to official regulations.[2] |
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a this compound spill in a laboratory setting.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
